N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Description
Properties
IUPAC Name |
N'-(5-chloro-3-fluoropyridin-2-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3O/c1-4(13)11-12-7-6(9)2-5(8)3-10-7/h2-3H,1H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYOKSGJLISDRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=C(C=C(C=N1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675067 | |
| Record name | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150561-82-2 | |
| Record name | Acetic acid, 2-(5-chloro-3-fluoro-2-pyridinyl)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150561-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Basic Properties of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental chemical and physical properties of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. Designed for professionals in research and drug development, this document synthesizes theoretical knowledge with practical insights to facilitate the effective utilization of this compound in scientific endeavors.
Introduction
This compound, with the CAS Number 1150561-82-2, is a halogenated pyridine derivative belonging to the acetohydrazide class of compounds.[1][2][3] Its structure, featuring a pyridine ring substituted with both a chlorine and a fluorine atom, coupled with a reactive acetohydrazide moiety, makes it a compound of significant interest in medicinal chemistry and drug discovery. The presence of halogens can modulate the pharmacokinetic and pharmacodynamic properties of a molecule, while the acetohydrazide group serves as a versatile synthetic handle for the construction of more complex molecular architectures. This guide will delve into the core physicochemical properties, a proposed synthetic route with a detailed protocol, and the predicted spectral characteristics of this compound, providing a solid foundation for its application in research.
Molecular Structure and Chemical Identity
The chemical identity of this compound is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| CAS Number | 1150561-82-2 | [1] |
| Molecular Formula | C₇H₇ClFN₃O | [4] |
| Molecular Weight | 203.60 g/mol | [4] |
| MDL Number | MFCD12026107 | [4] |
Molecular Structure Diagram:
Caption: Chemical structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Melting Point (°C) | 160 - 180 | Based on melting points of similar substituted acetohydrazide and pyridine derivatives.[5] |
| Boiling Point (°C) | > 300 (decomposes) | High melting point and presence of hydrogen bonding suggest a high boiling point with decomposition. |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | The polar acetohydrazide group confers some water solubility, while the halogenated pyridine ring increases solubility in organic solvents. |
| pKa | ~11-12 (amide N-H), ~3-4 (pyridinium N) | Based on typical pKa values for acetohydrazides and protonated pyridines. |
| LogP | 1.5 - 2.5 | Calculated based on the contributions of the chloro, fluoro, and acetohydrazide substituents on the pyridine core. |
| Storage Conditions | Sealed in dry, 2-8°C | Recommended for hydrazide compounds to prevent degradation.[4] |
Synthesis and Purification
The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 2-amino-5-chloro-3-fluoropyridine. The proposed synthetic pathway is outlined below.
Synthetic Workflow Diagram:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: A Representative Method
This protocol is a representative procedure based on well-established methods for the synthesis of hydrazines from anilines and their subsequent acetylation.[5]
PART 1: Synthesis of (5-Chloro-3-fluoropyridin-2-yl)hydrazine
-
Rationale: This step involves the diazotization of the starting amine followed by reduction to the corresponding hydrazine. This is a standard and reliable method for the preparation of aryl hydrazines.
-
Step-by-Step Methodology:
-
Diazotization: Dissolve 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂, 3.0 eq) in concentrated HCl and cool it to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the SnCl₂ solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Isolation: Make the reaction mixture strongly alkaline by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (5-chloro-3-fluoropyridin-2-yl)hydrazine. Purification can be achieved by column chromatography on silica gel if necessary.
-
PART 2: Synthesis of this compound
-
Rationale: The final step is the acetylation of the synthesized hydrazine. Acetic anhydride is a common and efficient acetylating agent for this transformation.
-
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the crude or purified (5-chloro-3-fluoropyridin-2-yl)hydrazine (1.0 eq) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane.
-
Acetylation: Cool the solution to 0-5 °C and add acetic anhydride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Predicted Spectral Characterization
The following are predicted spectral data based on the analysis of structurally related acetohydrazide and pyridine derivatives. These predictions serve as a guide for the characterization of the synthesized compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Predicted Spectrum (in DMSO-d₆, 400 MHz):
-
δ 9.5-10.5 (s, 1H): -NH- proton of the hydrazide, typically a broad singlet.
-
δ 8.0-8.2 (d, 1H): Aromatic proton on the pyridine ring (H-6), showing coupling to the fluorine atom.
-
δ 7.6-7.8 (dd, 1H): Aromatic proton on the pyridine ring (H-4), showing coupling to both the adjacent proton and the fluorine atom.
-
δ 4.0-4.5 (s, 2H): -NH₂ protons of the hydrazide, may appear as a broad singlet.
-
δ 1.9-2.1 (s, 3H): Methyl protons (-CH₃) of the acetyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Predicted Spectrum (in DMSO-d₆, 100 MHz):
-
δ 168-172: Carbonyl carbon (-C=O) of the acetyl group.
-
δ 150-160 (d): Carbon of the pyridine ring attached to fluorine (C-3), showing a large C-F coupling constant.
-
δ 140-150 (d): Carbon of the pyridine ring attached to the hydrazine group (C-2).
-
δ 135-145: Carbon of the pyridine ring (C-6).
-
δ 120-130: Carbon of the pyridine ring attached to chlorine (C-5).
-
δ 115-125 (d): Carbon of the pyridine ring (C-4), showing C-F coupling.
-
δ 20-25: Methyl carbon (-CH₃) of the acetyl group.
-
IR (Infrared) Spectroscopy
-
Predicted Major Peaks (cm⁻¹):
-
3200-3400: N-H stretching vibrations of the hydrazide group (can be two bands).
-
3000-3100: Aromatic C-H stretching.
-
1650-1680: C=O stretching (Amide I band), characteristic of the acetyl group.
-
1580-1620: C=N and C=C stretching of the pyridine ring.
-
1500-1550: N-H bending (Amide II band).
-
1100-1200: C-F stretching.
-
700-800: C-Cl stretching.
-
Mass Spectrometry (MS)
-
Predicted Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): Expected at m/z 203 (and 205 due to the ³⁷Cl isotope).
-
Major Fragments:
-
Loss of the acetyl group (-COCH₃) leading to a fragment at m/z 160/162.
-
Cleavage of the N-N bond.
-
Fragmentation of the pyridine ring.
-
-
Potential Applications and Biological Activity
Derivatives of acetohydrazide and halogenated pyridines are known to exhibit a wide range of biological activities. While specific studies on this compound are not extensively published, its structural motifs suggest potential for:
-
Antimicrobial Activity: Many pyridine and hydrazide derivatives have shown promise as antibacterial and antifungal agents.[6]
-
Anticancer Activity: The pyridine scaffold is present in numerous anticancer drugs, and hydrazide-hydrazones have been investigated for their antiproliferative effects.
-
Enzyme Inhibition: The structure may allow for interactions with the active sites of various enzymes, making it a candidate for inhibitor screening.
Further research is warranted to elucidate the specific biological profile of this compound.
Conclusion
This compound is a versatile molecule with significant potential for applications in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its fundamental properties, including a detailed, albeit representative, synthetic protocol and predicted spectral data. It is our hope that this information will serve as a valuable resource for researchers and scientists, enabling them to confidently incorporate this compound into their research and development pipelines.
References
- 1. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 2. 1003711-65-6|5-Chloro-2-fluoropyridin-3-ol|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-Depth Technical Guide to the Synthesis of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, a key heterocyclic building block in modern medicinal chemistry. Substituted pyridines, particularly those incorporating fluorine and chlorine, are privileged scaffolds found in numerous FDA-approved drugs and clinical candidates, valued for their ability to modulate pharmacokinetic and pharmacodynamic properties.[1][2] This document details a robust and efficient two-step synthetic pathway, commencing from a commercially available halogenated pyridine precursor. The narrative emphasizes the mechanistic rationale behind procedural choices, offers step-by-step experimental protocols, and presents a framework for the characterization of the target compound and its key intermediate. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction: The Strategic Importance of Halogenated Pyridine Scaffolds
The pyridine ring is a cornerstone motif in the design of biologically active molecules, present in a vast array of pharmaceuticals and agrochemicals.[3] The strategic incorporation of halogen atoms, such as chlorine and fluorine, onto this scaffold offers chemists a powerful tool to fine-tune a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins.[4] this compound is a valuable intermediate that combines these features with a versatile hydrazide moiety, which can be readily elaborated into more complex structures like pyrazoles, triazoles, or other heterocyclic systems integral to drug design.[5] Its synthesis is therefore a critical enabling step for libraries targeting a wide range of therapeutic areas, including oncology and metabolic diseases.[6]
Retrosynthetic Strategy and Pathway Selection
A logical retrosynthetic analysis of the target molecule suggests a straightforward two-step sequence. The terminal acetyl group points to a final N-acetylation step of a hydrazine precursor. This key intermediate, 2-hydrazinyl-5-chloro-3-fluoropyridine , can in turn be derived from a suitable multi-halogenated pyridine via nucleophilic aromatic substitution (SNAr).
Caption: Retrosynthetic disconnection of the target molecule.
This guide focuses on a pathway beginning with 2,3-difluoro-5-chloropyridine . This starting material is chosen for its commercial availability and the predictable regioselectivity of its reaction with hydrazine. The electron-withdrawing nature of the ring nitrogen and the fluorine atom at the 3-position strongly activates the C2 position for nucleophilic attack, making the displacement of the C2-fluorine by hydrazine both rapid and high-yielding. An alternative route starting from 2-amino-5-chloro-3-fluoropyridine via diazotization and reduction is possible but is generally more operationally complex.
Synthetic Pathway and Mechanistic Considerations
The selected synthetic approach is a robust two-step process, outlined below. This pathway is designed for efficiency, scalability, and high purity of the final product.
Overall Reaction Scheme
Caption: Two-step synthesis of the target compound.
Step 1: Synthesis of 2-Hydrazinyl-5-chloro-3-fluoropyridine
This transformation is a classic example of nucleophilic aromatic substitution (SNAr). Hydrazine monohydrate acts as the nucleophile, displacing the fluoride at the C2 position of 2,3-difluoro-5-chloropyridine.
-
Causality of Experimental Choices:
-
Solvent: n-Propanol is an excellent choice as it has a sufficiently high boiling point (97 °C) to facilitate the reaction at reflux without requiring specialized high-pressure equipment. It readily dissolves both the starting material and hydrazine monohydrate.[7]
-
Reagents: Hydrazine monohydrate is used in molar excess to ensure complete consumption of the starting material and to act as a base to neutralize the HF byproduct.
-
Temperature: Heating the reaction to reflux provides the necessary activation energy for the substitution to proceed to completion in a reasonable timeframe (typically 3-6 hours).[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Synthesis of this compound
The final step is the N-acetylation of the synthesized hydrazinyl intermediate. This is a straightforward and typically high-yielding reaction.
-
Causality of Experimental Choices:
-
Acetylation Agent: Acetic anhydride is a common and effective acetylating agent. It is relatively inexpensive and the acetic acid byproduct can be easily removed during workup. Acetyl chloride could also be used, but it is more moisture-sensitive and generates HCl, often requiring the addition of a stoichiometric amount of a tertiary amine base (e.g., triethylamine).
-
Solvent: Ethanol or acetic acid can be used as solvents. The choice often depends on the solubility of the starting hydrazine.
-
Temperature: The reaction is often exothermic and can typically be run at room temperature or with gentle heating to ensure completion.
-
Detailed Experimental Protocols
Safety Precaution: Hydrazine monohydrate is highly toxic, corrosive, and a suspected carcinogen. Acetic anhydride is corrosive and a lachrymator. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
Protocol 1: Synthesis of 2-Hydrazinyl-5-chloro-3-fluoropyridine
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2,3-Difluoro-5-chloropyridine | 149.51 | 50.0 | 7.48 g | 1.0 |
| Hydrazine Monohydrate (~64% N₂H₄) | 50.06 | 150.0 | 7.5 mL | 3.0 |
| n-Propanol | 60.10 | - | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-difluoro-5-chloropyridine (7.48 g, 50.0 mmol) and n-propanol (100 mL).
-
Stir the mixture to dissolve the solid.
-
Carefully add hydrazine monohydrate (7.5 mL, ~150 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 95-100 °C) and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (80 mL) and stir. The product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it with cold water (2 x 20 mL), and dry it under vacuum to yield 2-hydrazinyl-5-chloro-3-fluoropyridine as a solid.
Protocol 2: Synthesis of this compound
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 2-Hydrazinyl-5-chloro-3-fluoropyridine | 161.56 | 40.0 | 6.46 g | 1.0 |
| Acetic Anhydride | 102.09 | 48.0 | 4.5 mL | 1.2 |
| Ethanol | 46.07 | - | 80 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, suspend 2-hydrazinyl-5-chloro-3-fluoropyridine (6.46 g, 40.0 mmol) in ethanol (80 mL).
-
While stirring at room temperature, add acetic anhydride (4.5 mL, 48.0 mmol) dropwise over 10 minutes. An exotherm may be observed.
-
Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Upon completion, cool the mixture in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 15 mL) and then with diethyl ether (2 x 15 mL).
-
Dry the product under vacuum to afford pure This compound .[8]
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Form | Expected M.P. (°C) | Expected ¹H NMR (δ, ppm) | Expected MS (m/z) |
| Intermediate | Off-white to yellow solid | ~130-140 | DMSO-d₆: ~8.0 (d, 1H), ~7.6 (d, 1H), ~7.5 (br s, 1H, NH), ~4.4 (br s, 2H, NH₂) | [M+H]⁺ = 162.0 |
| Final Product | White solid | ~200-210 | DMSO-d₆: ~9.8 (s, 1H), ~8.5 (s, 1H), ~8.1 (d, 1H), ~7.8 (d, 1H), ~1.9 (s, 3H) | [M+H]⁺ = 204.0 |
Note: Expected NMR chemical shifts are estimates based on similar structures and may vary.
Workflow Visualization
The overall laboratory workflow can be summarized in the following diagram.
Caption: Laboratory workflow from synthesis to analysis.
Conclusion
This guide outlines a reliable and efficient synthesis of this compound. The two-step sequence, involving a regioselective nucleophilic aromatic substitution followed by a standard N-acetylation, provides a high-yielding route to this valuable chemical intermediate. The detailed protocols and mechanistic explanations herein serve as a robust resource for scientists engaged in pharmaceutical research and development, enabling the exploration of novel chemical space built upon the privileged halogenated pyridine scaffold.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 8. ijirset.com [ijirset.com]
An In-Depth Technical Guide to N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, bearing the CAS Number 1150561-82-2 , is a halogenated pyridine derivative that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1][2] Its unique structural features, combining a reactive acetohydrazide moiety with a chloro- and fluoro-substituted pyridine ring, make it a versatile scaffold for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, potential research applications, and essential safety information.
Introduction: The Significance of Halogenated Pyridine Scaffolds
The incorporation of halogen atoms, particularly fluorine and chlorine, into heterocyclic scaffolds is a well-established strategy in modern drug design. These substitutions can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The pyridine ring itself is a privileged structure, present in numerous FDA-approved drugs. The combination of these features in this compound positions it as a compound of significant interest for generating new chemical entities with potential therapeutic applications.
The acetohydrazide functional group is a key reactive handle, readily undergoing condensation reactions with aldehydes and ketones to form hydrazones. This reactivity allows for the facile diversification of the core structure, enabling the exploration of a broad chemical space in the search for new drug candidates. Hydrazide-containing compounds have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4]
Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1150561-82-2 | [1] |
| Molecular Formula | C₇H₇ClFN₃O | [1] |
| Molecular Weight | 203.60 g/mol | [1] |
| IUPAC Name | This compound | |
| SMILES | CC(NNC1=NC=C(Cl)C=C1F)=O | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from 2,5-dichloro-3-fluoropyridine.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Hydrazinyl-5-chloro-3-fluoropyridine
This step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms on the pyridine ring is displaced by hydrazine. The chlorine at the 2-position is generally more susceptible to nucleophilic attack.
-
To a solution of 2,5-dichloro-3-fluoropyridine (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (excess, e.g., 3-5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-hydrazinyl-5-chloro-3-fluoropyridine.
Causality: The use of excess hydrazine hydrate drives the reaction towards the monosubstituted product and helps to neutralize the HCl byproduct. The choice of a high-boiling point solvent allows for the reaction to be conducted at an elevated temperature, which is often necessary for nucleophilic aromatic substitutions on electron-deficient rings.
Step 2: Synthesis of this compound
This is a standard N-acetylation of a hydrazine.
-
Dissolve 2-hydrazinyl-5-chloro-3-fluoropyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride (1-1.2 equivalents) dropwise. If using acetyl chloride, a non-nucleophilic base like triethylamine should be added to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR, Mass Spectrometry, and HPLC. The disappearance of the starting materials and the appearance of the product can be tracked by TLC.
Characterization
The structural confirmation of this compound would rely on standard spectroscopic methods:
-
¹H NMR: Would show characteristic signals for the acetyl methyl protons (a singlet around 2 ppm), and signals for the aromatic protons on the pyridine ring, with splitting patterns influenced by the fluorine and chlorine substituents. The NH protons would appear as broad singlets.
-
¹³C NMR: Would reveal the presence of the carbonyl carbon of the acetyl group and the carbons of the pyridine ring.
-
IR Spectroscopy: Would display characteristic absorption bands for the N-H stretching of the hydrazide, the C=O stretching of the amide, and vibrations corresponding to the substituted pyridine ring.
-
Mass Spectrometry: The molecular ion peak would confirm the molecular weight of the compound.
Research Applications and Experimental Workflows
Given the structural motifs present in this compound, it is a prime candidate for use in the synthesis of compound libraries for screening against various biological targets. The acetohydrazide group is particularly useful for creating hydrazone derivatives, which are known to possess a wide range of pharmacological activities.
Potential as a Scaffold for Kinase Inhibitors
The substituted pyridine core is a common feature in many kinase inhibitors. The fluorine and chlorine atoms can form important interactions within the ATP-binding pocket of kinases. Therefore, derivatives of this compound could be synthesized and screened for kinase inhibitory activity.
Workflow for the Synthesis and Screening of a Hydrazone Library
Caption: Workflow for the synthesis and screening of a hydrazone library.
Protocol: Synthesis of a Hydrazone Derivative
-
Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.
-
Add a catalytic amount of an acid, for instance, a few drops of glacial acetic acid.
-
Add the desired aldehyde (1 equivalent) to the solution.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product to precipitate.
-
Collect the solid product by filtration, wash with cold solvent, and dry.
-
Further purification can be achieved by recrystallization.
Trustworthiness: The formation of the hydrazone can be confirmed by the disappearance of the aldehyde proton signal and the appearance of a new imine proton signal in the ¹H NMR spectrum.
Safety and Handling
While a specific safety data sheet for this compound is not publicly available, compounds with similar structures (halogenated pyridines and hydrazides) are often associated with potential hazards. Therefore, standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
Conclusion
This compound is a promising chemical entity for the development of new therapeutic agents. Its combination of a halogenated pyridine core and a reactive acetohydrazide handle provides a versatile platform for the synthesis of diverse compound libraries. Further investigation into its synthesis, characterization, and biological activity is warranted to fully explore its potential in drug discovery.
References
- 1. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 1150561-82-2: Acetic acid, 2-(5-chloro-3-fluoro-2-pyri… [cymitquimica.com]
- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 4. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Strategic Guide to Elucidating the Mechanism of Action of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Preamble: Navigating the Uncharted Territory of a Novel Chemical Entity
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide is a distinct chemical entity for which, as of the date of this publication, there is no established public record of a defined biological mechanism of action. The absence of empirical data necessitates a structured, hypothesis-driven approach to unlock its therapeutic potential. This guide is therefore designed not as a retrospective summary, but as a prospective roadmap for researchers and drug development professionals. It outlines a comprehensive, multi-tiered strategy for systematically characterizing the compound's mechanism of action, from initial computational predictions to rigorous experimental validation.
This document is grounded in the principles of modern drug discovery, emphasizing a logical progression of experiments where each stage informs the next. The methodologies described herein are selected to ensure scientific rigor and the generation of a robust, self-validating dataset.
Part 1: In Silico Target Prediction and Hypothesis Generation
The foundational step in characterizing a novel compound is to generate a data-driven hypothesis regarding its potential biological targets. This in silico phase leverages the known chemical space and protein structures to predict interactions, thereby focusing subsequent, resource-intensive experimental work.
Structural and Substructure Analysis
The molecule this compound can be deconstructed into two primary pharmacophoric moieties:
-
A substituted pyridinyl ring (5-Chloro-3-fluoropyridin-2-yl): Halogenated pyridines are prevalent in medicinal chemistry and are known to participate in a range of interactions, including hydrogen bonding and halogen bonding, with various protein targets.
-
An acetohydrazide group: This functional group can act as a hydrogen bond donor and acceptor and may also be involved in metal chelation.
A survey of public databases reveals that similar structures are often investigated for their activities as kinase inhibitors, metalloenzyme inhibitors, or as modulators of protein-protein interactions. This initial analysis provides a broad landscape of potential target classes.
Computational Target Prediction Workflow
A robust computational workflow is essential to refine the initial broad hypotheses. The following sequence of analyses is recommended:
-
Ligand-Based Similarity Searching: Utilize platforms such as ChEMBL or PubChem to identify known bioactive molecules with high structural similarity (e.g., Tanimoto coefficient > 0.85) to the query compound. The known targets of these similar molecules become high-priority candidates for investigation.
-
Pharmacophore Modeling: Develop a 3D pharmacophore model based on the key chemical features of this compound. This model can then be used to screen libraries of known protein structures to identify those with complementary binding pockets.
-
Reverse Docking: Screen the query molecule against a library of protein crystal structures representing the druggable genome. High-scoring interactions, based on binding energy calculations, can pinpoint potential targets.
This workflow is designed to triangulate on a set of high-probability targets, providing a strong foundation for experimental validation.
Caption: In Silico Target Prediction Workflow.
Part 2: In Vitro Validation and Target Identification
With a prioritized list of hypothesized targets, the next phase is to experimentally validate these predictions and identify the primary mechanism of action.
Initial Phenotypic Screening
If computational approaches are inconclusive or if a broader, unbiased approach is desired, a phenotypic screen is the logical starting point. This involves testing the compound's effect on whole cells or organisms to identify a relevant biological response.
Recommended Protocol: Cell Viability Screening
-
Cell Line Selection: Choose a panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) to measure ATP levels, which correlate with cell number.
-
Data Analysis: Plot the dose-response curve and calculate the IC50 (half-maximal inhibitory concentration) for each cell line.
Table 1: Hypothetical Cell Viability Screening Data
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung | > 100 |
| MCF7 | Breast | 5.2 |
| HCT116 | Colon | 2.8 |
| U87-MG | Glioblastoma | > 100 |
The hypothetical data in Table 1 would suggest a selective anti-proliferative effect in breast and colon cancer cell lines, thus focusing subsequent target deconvolution efforts on pathways relevant to these cancers.
Target Deconvolution and Validation
Once a phenotype is confirmed, the next critical step is to identify the specific molecular target responsible for this effect.
Recommended Workflow: Target Deconvolution
Caption: Experimental Workflow for Target Deconvolution.
Part 3: Elucidation of Cellular Mechanism and Pathway Analysis
Identifying the direct binding partner is a milestone, but understanding its downstream consequences is the ultimate goal. This final phase connects target engagement to the observed cellular phenotype.
Confirming Target Engagement in a Cellular Context
The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying that a compound binds to its target within the complex environment of a living cell. The principle is that a ligand-bound protein is more resistant to thermal denaturation.
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the target cells (e.g., HCT116) and treat them with a range of concentrations of this compound or vehicle for 1-2 hours.
-
Heating: Heat the cell suspensions in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the denatured, aggregated proteins.
-
Analysis: Analyze the soluble fraction (containing non-denatured proteins) by Western blot using an antibody specific for the hypothesized target protein. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement.
Mapping the Downstream Signaling Pathway
Once target engagement is confirmed, the focus shifts to the signaling cascade affected by this interaction.
Example Scenario: If the validated target is a kinase (e.g., a hypothetical "Kinase X"), the following steps would be taken:
-
In Vitro Kinase Assay: Perform a biochemical assay to confirm that the compound directly inhibits the enzymatic activity of recombinant Kinase X. This will determine if the compound is an orthosteric or allosteric inhibitor.
-
Phospho-Proteomics: Treat cells with the compound and perform mass spectrometry-based phospho-proteomics to identify changes in the phosphorylation status of downstream substrates of Kinase X.
-
Western Blot Analysis: Validate the phospho-proteomics data by performing Western blots for key phosphorylated substrates identified. This will confirm the disruption of the signaling pathway in a cellular context.
Caption: Hypothetical Kinase Inhibition Pathway.
Conclusion
The journey to elucidate the mechanism of action of a novel compound like this compound is a systematic process of hypothesis generation, testing, and refinement. By integrating computational predictions with targeted in vitro experiments and cellular pathway analysis, a comprehensive understanding of its biological activity can be achieved. This guide provides a robust framework for undertaking this endeavor, ensuring that the resulting data is both scientifically sound and directly applicable to future drug development efforts.
An In-Depth Technical Guide to N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide Derivatives: A Promising Scaffold in Drug Discovery
For Immediate Release
[City, State] – January 1, 2026 – As the landscape of medicinal chemistry continuously evolves, the strategic design and synthesis of novel molecular entities with therapeutic potential remains a cornerstone of drug discovery. This technical guide delves into the core characteristics of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide and its derivatives, a class of compounds demonstrating significant promise for researchers, scientists, and drug development professionals. While extensive research on a broad library of these specific derivatives is not yet widely published, this guide will provide a comprehensive framework based on the known reactivity of the parent molecule and the established biological significance of related hydrazone and heterocyclic scaffolds.
The Core Moiety: this compound
The foundational molecule, this compound (CAS No. 1150561-82-2), presents a unique combination of a halogenated pyridine ring and a reactive acetohydrazide functional group.[1] The chloro and fluoro substituents on the pyridine ring are known to modulate the electronic properties and lipophilicity of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic profile. The acetohydrazide moiety serves as a versatile synthetic handle for the generation of a diverse library of derivatives.
Molecular Structure:
Caption: Structure of this compound.
Synthetic Pathways and Derivative Generation
The primary reactive site of this compound is the terminal amino group of the hydrazide chain. This nucleophilic nitrogen can readily undergo condensation reactions with various electrophiles, most notably aldehydes and ketones, to form Schiff bases (N-acylhydrazones). This reaction is a cornerstone for generating a wide array of derivatives with diverse functionalities.
Synthesis of Schiff Base Derivatives
The reaction of this compound with a variety of aromatic and heteroaromatic aldehydes in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), is expected to yield the corresponding Schiff base derivatives. This straightforward and high-yielding reaction allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's properties.
Caption: General workflow for the synthesis of Schiff base derivatives.
Formation of Heterocyclic Derivatives
The hydrazide moiety can also serve as a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are prevalent in many biologically active compounds. For example, reaction with carbon disulfide in a basic medium can lead to the formation of oxadiazole or thiadiazole rings.[2] Cyclization reactions with dicarbonyl compounds or their equivalents can yield pyrazole or pyridazinone derivatives.
Caption: Potential pathways to heterocyclic derivatives.
Anticipated Biological Activities and Therapeutic Potential
While specific biological data for derivatives of this compound are not extensively documented in publicly available literature, the broader classes of hydrazones and halogenated pyridines have been widely investigated and have shown a remarkable range of biological activities.
Antimicrobial Activity
Hydrazone derivatives are well-established as potent antimicrobial agents. The presence of the azomethine group (-N=CH-) is often crucial for their activity. The incorporation of the chloro-fluoropyridine moiety is anticipated to enhance this activity, as halogenated heterocycles are known to possess significant antibacterial and antifungal properties.
Anticancer Activity
Numerous Schiff bases and related heterocyclic compounds have demonstrated promising anticancer activity.[3][4][5][6] The proposed derivatives could potentially exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis. The specific substitution on the aromatic ring of the Schiff base would be a critical determinant of the potency and selectivity of these compounds.
Enzyme Inhibition
The hydrazide and its derivatives are known to act as inhibitors of various enzymes. For instance, some hydrazone-containing compounds have been reported as inhibitors of enzymes like urease and cholinesterases. The this compound scaffold provides a foundation for designing specific enzyme inhibitors by tailoring the substituents to fit the active site of the target enzyme.
Experimental Protocols: A General Framework
The following provides a generalized, self-validating protocol for the synthesis and characterization of a representative Schiff base derivative.
Synthesis of a Representative Schiff Base Derivative
Objective: To synthesize N'-(4-hydroxybenzylidene)-N-(5-chloro-3-fluoropyridin-2-yl)acetohydrazide.
Materials:
-
This compound
-
4-Hydroxybenzaldehyde
-
Ethanol (absolute)
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
To this solution, add 4-hydroxybenzaldehyde (1 mmol).
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
Characterization
The structure of the synthesized derivatives should be confirmed using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To confirm the formation of the imine bond (C=N) and the presence of other key functional groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
Data Presentation:
| Compound ID | R-Group (Aldehyde) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| Derivative 1 | 4-Hydroxy | C₁₄H₁₁ClFN₃O₂ | 323.71 | TBD | TBD |
| Derivative 2 | 4-Nitro | C₁₄H₁₀ClFN₄O₃ | 352.71 | TBD | TBD |
| Derivative 3 | 4-Methoxy | C₁₅H₁₃ClFN₃O₂ | 337.74 | TBD | TBD |
| (TBD: To Be Determined) |
Future Directions and Conclusion
The this compound scaffold holds considerable potential for the development of novel therapeutic agents. The synthetic accessibility and the possibility of introducing a wide range of chemical diversity make it an attractive starting point for medicinal chemists.
Future research should focus on:
-
Synthesis of a diverse library of derivatives: Including a variety of Schiff bases and heterocyclic compounds.
-
Comprehensive biological screening: Evaluating the synthesized compounds against a panel of microbial strains, cancer cell lines, and specific enzyme targets.
-
Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for biological activity and to guide the design of more potent and selective compounds.
-
In silico modeling: To understand the potential binding modes of active compounds with their biological targets.
References
- 1. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand - Arabian Journal of Chemistry [arabjchem.org]
A Technical Guide to the Anticipated Biological Activity of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide and Methodologies for its Evaluation
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activities of the novel chemical entity, N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. Drawing upon the extensive body of research on structurally related hydrazide and pyridine derivatives, this document outlines the scientific rationale for investigating its potential as an antimicrobial and anticancer agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically evaluate these activities. This guide is intended to serve as a foundational resource for the scientific community, fostering further investigation into the therapeutic potential of this and similar compounds.
Introduction: The Therapeutic Promise of Hydrazide-Hydrazone Scaffolds
The hydrazide-hydrazone moiety is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Compounds possessing this structural feature have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2][3][4] The presence of the toxophoric azometine (-NHN=CH-) group is often crucial for their biological efficacy. The pyridine ring, another key structural element in the title compound, is also a well-established pharmacophore in numerous approved drugs, known for its ability to engage in various biological interactions. The convergence of these two pharmacores in this compound suggests a high probability of significant biological activity.
The specific substitutions on the pyridine ring, a chloro and a fluoro group, are anticipated to modulate the compound's lipophilicity and electronic properties, which can in turn influence its pharmacokinetic profile and target-binding affinity. This guide will therefore focus on two primary areas of investigation: antimicrobial and anticancer activities, based on the established profiles of analogous compounds.[5][6][7][8]
Synthesis of this compound
The synthesis of the title compound is a critical first step for any biological evaluation. A plausible and efficient synthetic route can be adapted from established methodologies for similar hydrazide derivatives.[9][10]
Proposed Synthetic Workflow
A general two-step synthetic pathway is proposed, starting from the corresponding ester of (5-Chloro-3-fluoropyridin-2-yl)acetic acid.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl (5-Chloro-3-fluoropyridin-2-yl)acetate
-
To a solution of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the synthesized Methyl (5-Chloro-3-fluoropyridin-2-yl)acetate (1 equivalent) in methanol (10 volumes).
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
After completion, cool the reaction mixture in an ice bath to facilitate precipitation.
-
Filter the solid product, wash with cold methanol, and dry under vacuum to obtain this compound.
Evaluation of Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented for their potent antimicrobial effects against a wide range of bacterial and fungal pathogens.[1][2][3][4][5] The proposed compound should be screened against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal strains.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for assessing antimicrobial activity.
Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: Prepare a bacterial/fungal suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Detailed Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Evaluation of Anticancer Activity
Pyridine derivatives have emerged as a significant class of compounds in anticancer drug development, with some analogues showing potent activity against various cancer cell lines.[7][8][11] The cytotoxic potential of this compound should be investigated against a panel of human cancer cell lines.
Experimental Workflow for Anticancer Screening
Caption: Workflow for evaluating anticancer properties.
Detailed Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Investigating the Mechanism of Action
Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Based on the literature for similar compounds, a plausible mechanism to investigate is the inhibition of key signaling pathways involved in tumor progression, such as the VEGFR-2 pathway.[12]
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.
Data Presentation and Interpretation
All quantitative data from the biological assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Antimicrobial Activity Data
| Microbial Strain | MIC (µg/mL) | MBC/MFC (µg/mL) |
| Staphylococcus aureus | ||
| Escherichia coli | ||
| Candida albicans | ||
| Control Drug |
Table 2: Hypothetical Anticancer Activity Data (IC₅₀ values in µM)
| Cell Line | This compound | Doxorubicin (Control) |
| MCF-7 (Breast) | ||
| A549 (Lung) | ||
| HCT116 (Colon) |
Conclusion
While the biological activity of this compound has not yet been reported, the extensive evidence for the antimicrobial and anticancer properties of structurally related hydrazide and pyridine derivatives provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its therapeutic potential. The findings from such studies will be crucial in determining whether this novel compound warrants further preclinical and clinical development.
References
- 1. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. [PDF] Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, characterization and anticancer activities of transition metal complexes with a nicotinohydrazone ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijsat.org [ijsat.org]
- 9. ijirset.com [ijirset.com]
- 10. mdpi.com [mdpi.com]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide: A Technical Guide to a Promising Scaffold in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the pyridine ring and the hydrazide functional group are privileged structures, each contributing significantly to the biological activity of a diverse range of therapeutic agents.[1][2][3] The amalgamation of these two pharmacophores in a single molecular entity, such as N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, presents a compelling scaffold for the development of novel drug candidates. The strategic placement of chloro and fluoro substituents on the pyridine ring further modulates the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.[4]
This technical guide provides a comprehensive overview of this compound, drawing upon the extensive literature of related pyridine and hydrazide derivatives to project its synthetic accessibility, potential biological activities, and promising avenues for future research. While direct studies on this specific molecule are limited, this document serves as a valuable resource for researchers, scientists, and drug development professionals by providing a well-grounded, theoretical framework and practical methodologies for its investigation.
Molecular Structure and Physicochemical Properties
This compound is a small molecule with the chemical formula C7H7ClFN3O.[5] Its structure features a central pyridine ring substituted with a chloro group at the 5-position and a fluoro group at the 3-position. An acetohydrazide moiety is attached at the 2-position of the pyridine ring.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1150561-82-2 | [3][6] |
| Molecular Formula | C7H7ClFN3O | [5] |
| Molecular Weight | 203.61 g/mol | [5] |
Synthetic Pathways
A potential synthetic workflow is outlined below:
Caption: A plausible synthetic pathway for this compound.
Experimental Protocol: A General Method for the Synthesis of Pyridinyl Acetohydrazides
The following is a generalized, step-by-step protocol for the synthesis of a pyridinyl acetohydrazide, adapted from methodologies reported for similar compounds.[7] This protocol would require optimization for the specific synthesis of this compound.
Step 1: Synthesis of the Hydrazinylpyridine Intermediate
-
To a solution of the corresponding 2-chloropyridine derivative (1 equivalent) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (3-5 equivalents).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) to yield the pure hydrazinylpyridine intermediate.
Step 2: Acetylation of the Hydrazinylpyridine Intermediate
-
Dissolve the hydrazinylpyridine intermediate (1 equivalent) in a suitable solvent, such as glacial acetic acid or an inert solvent like dichloromethane.
-
Add the acetylating agent, such as acetic anhydride or acetyl chloride (1.1-1.5 equivalents), dropwise to the solution while stirring.
-
Continue stirring the reaction mixture at room temperature or with gentle heating for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purify the product by recrystallization to obtain the final N'-(substituted-pyridin-2-yl)acetohydrazide.
Potential Biological Activities and Therapeutic Applications
The core structure of this compound, combining a substituted pyridine ring with a hydrazide moiety, suggests a high potential for a wide range of biological activities. This assertion is based on the extensive body of research on analogous compounds.[8][9][10]
Antimicrobial Activity
Pyridine derivatives are well-documented for their antimicrobial properties.[1][4] The incorporation of a hydrazide group can further enhance this activity.[3] The mechanism of action is often attributed to the ability of these compounds to interfere with essential cellular processes in microorganisms, such as cell wall synthesis or DNA replication.[1] It is plausible that this compound could exhibit activity against a spectrum of bacteria and fungi.[1][11]
Antitumor Activity
Hydrazide-hydrazone derivatives have emerged as a significant class of compounds with promising antitumor activities.[8][9][10][12] The cytotoxic effects of these compounds are often mediated through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle progression.[10][12] The presence of the halogenated pyridine ring in this compound could contribute to its potential as an anticancer agent.
Caption: Potential biological activities of the core scaffold.
Anti-inflammatory and Other Activities
Numerous hydrazide derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX).[13] Additionally, some pyridine hydrazide derivatives have shown activity on the central nervous system (CNS), suggesting potential applications in neurological disorders.[14]
Future Directions and Research Opportunities
This compound represents a largely unexplored molecule with significant potential. The following are key areas for future research:
-
Definitive Synthesis and Characterization: The first crucial step is the development and optimization of a robust synthetic protocol for this compound, followed by its complete spectroscopic and crystallographic characterization.
-
In Vitro Biological Screening: Comprehensive screening of the compound against a wide panel of microbial strains (bacterial and fungal) and cancer cell lines is essential to identify its primary biological activities.
-
Mechanism of Action Studies: For any promising activities identified, detailed mechanistic studies should be undertaken to elucidate the molecular targets and pathways involved.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with variations in the substituents on the pyridine ring and modifications of the acetohydrazide moiety will be critical for optimizing potency and selectivity.
Conclusion
While direct experimental data on this compound is currently scarce, a thorough analysis of the literature on related pyridine and hydrazide compounds strongly suggests its potential as a valuable scaffold in drug discovery. Its straightforward, predictable synthesis and the high probability of it exhibiting a range of biological activities make it an attractive target for further investigation. This technical guide provides a solid foundation for researchers to embark on the exploration of this promising molecule, with the ultimate goal of developing novel therapeutic agents.
References
- 1. Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemhub.com [echemhub.com]
- 7. ijirset.com [ijirset.com]
- 8. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of novel derivatives of 4-pyridine carboxylic acid hydrazide and their activity on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Profile of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. Although direct experimental literature on this specific molecule is nascent, this document consolidates foundational knowledge by detailing a robust, proposed synthetic pathway, predicting its physicochemical and spectral characteristics, and exploring its prospective biological activities based on extensive analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically grounded framework for the future investigation and application of this promising molecule. We will delve into the strategic incorporation of a fluorinated pyridine core and an acetohydrazide moiety, structural features known to confer potent bioactivity.
Introduction: The Rationale for a Halogenated Pyridyl Acetohydrazide
The confluence of a halogenated pyridine ring and a hydrazide functional group within a single molecular entity presents a compelling strategy in modern medicinal chemistry. Fluorine-containing pyridine derivatives are pivotal structures in drug discovery, valued for their ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] The strategic placement of fluorine and chlorine atoms on the pyridine ring can modulate the electronic properties and lipophilicity of the molecule, potentially leading to enhanced cell permeability and target engagement.
Concurrently, the acetohydrazide moiety is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5] Hydrazide-hydrazones, derived from acetohydrazides, are known to exert their antimicrobial effects through various mechanisms, such as the inhibition of essential enzymes like DNA gyrase.[6][7] The combination of these two pharmacophores in this compound suggests a strong potential for novel therapeutic applications.
This guide outlines a proposed synthetic route for this compound, its anticipated analytical characteristics, and a discussion of its potential as a lead compound for further development, particularly in the realm of antimicrobial agents.
Proposed Synthetic Pathway and Experimental Protocols
While a specific documented synthesis for this compound (Compound 3 ) has not been reported in peer-reviewed literature, a logical and efficient two-step synthesis is proposed based on well-established chemical transformations. The pathway commences with the commercially available 2,5-dichloro-3-fluoropyridine.
References
- 1. Influence of pyrazofurin on the toxicity and antitumor activity of fluorinated pyrimidines in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. mdpi.com [mdpi.com]
- 7. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Experimental Protocol: N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Substituted Pyridinyl Acetohydrazides in Medicinal Chemistry
The pyridine scaffold is a cornerstone in modern drug discovery, with numerous FDA-approved drugs incorporating this versatile heterocycle for a wide range of therapeutic applications, including antimicrobial, antiviral, and anticancer agents.[1][2] The unique electronic properties of the pyridine ring, combined with the diverse functionalities that can be introduced, allow for fine-tuning of a molecule's pharmacological profile.[1] Similarly, the hydrazide functional group is a well-established pharmacophore known for its biological activities, including antitubercular and anti-inflammatory properties.[3][4]
The convergence of these two key moieties in N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide presents a molecule of significant interest for further investigation in drug development programs. The chloro and fluoro substituents on the pyridine ring are expected to modulate the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. This application note provides a comprehensive, field-proven experimental protocol for the synthesis, purification, and characterization of this compound, designed to be a self-validating system for researchers in the field.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Amino-5-chloro-3-fluoropyridine | ≥98% | Commercially Available | Starting material. |
| Ethyl Acetate | Anhydrous | Commercially Available | Reaction solvent. |
| Triethylamine | ≥99% | Commercially Available | Base. |
| Acetyl chloride | ≥99% | Commercially Available | Acetylating agent. |
| Hydrazine hydrate | 55% solution | Commercially Available | Caution: Toxic and corrosive.[5][6][7][8] |
| Ethanol | Reagent Grade | Commercially Available | Recrystallization solvent. |
| Deionized Water | |||
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | For workup. | |
| Brine | Saturated NaCl solution | For workup. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying agent. | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | For reaction monitoring. | |
| Deuterated Solvents (e.g., DMSO-d₆) | NMR Grade | For NMR analysis. |
Experimental Workflow Overview
The synthesis of this compound is proposed as a two-step process, commencing with the acetylation of 2-Amino-5-chloro-3-fluoropyridine, followed by hydrazinolysis of the resulting acetamide. This approach is designed for efficiency and high yield.
Caption: A two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Part 1: Synthesis of N-(5-chloro-3-fluoropyridin-2-yl)acetamide (Intermediate)
Rationale: This initial step involves the formation of an amide bond through the reaction of the primary amine on the pyridine ring with an acetylating agent. Triethylamine is used as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-Amino-5-chloro-3-fluoropyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous ethyl acetate (10 mL per gram of starting material).
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acetylation: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).
-
Workup:
-
Once the reaction is complete, quench the mixture by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N-(5-chloro-3-fluoropyridin-2-yl)acetamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound (Final Product)
Rationale: The second step involves the nucleophilic attack of hydrazine on the carbonyl carbon of the intermediate acetamide, leading to the formation of the desired acetohydrazide. The reaction is typically carried out at elevated temperatures to facilitate the reaction.
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the purified N-(5-chloro-3-fluoropyridin-2-yl)acetamide (1.0 eq) in ethanol (15 mL per gram of acetamide).
-
Hydrazine Addition: Add hydrazine hydrate (55% solution, 5.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half under reduced pressure.
-
Pour the concentrated mixture into ice-cold deionized water to precipitate the product.
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
-
Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.
-
¹³C NMR (Nuclear Magnetic Resonance): To confirm the carbon skeleton.
-
FTIR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups (e.g., N-H, C=O, C-Cl, C-F).
-
MS (Mass Spectrometry): To determine the molecular weight and confirm the molecular formula.
-
Melting Point: To assess the purity of the final compound.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Standard laboratory PPE, including a lab coat, safety glasses, and gloves, must be worn at all times.
-
Hydrazine Hydrate: This reagent is toxic, corrosive, and a suspected carcinogen.[5][6][7][8] Avoid inhalation of vapors and contact with skin and eyes.[6][8] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]
-
Acetyl Chloride: This reagent is corrosive and lachrymatory. Handle with care and avoid inhalation of fumes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Azide-containing waste streams, if generated in alternative synthetic routes, must be handled with extreme caution and collected separately.[9]
Logical Framework for Protocol Validation
Caption: A logical flow for the validation of the synthetic protocol.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following these procedures, researchers can reliably produce this compound of interest for further studies in medicinal chemistry and drug discovery. The emphasis on safety, in-process controls, and thorough characterization ensures the generation of high-quality, reproducible data.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. safety.pitt.edu [safety.pitt.edu]
Application Notes and Protocols for the Biological Evaluation of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide and Related Hydrazide-Containing Compounds
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the biological evaluation of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. As a novel chemical entity, its biological targets and mechanisms of action are largely uncharacterized. This guide, therefore, establishes a foundational framework for its investigation by drawing parallels with well-studied hydrazide-containing molecules known for their roles as enzyme inhibitors. We present detailed protocols for a tiered screening approach, starting with broad-spectrum enzyme inhibition assays and progressing to more specific cellular and mechanistic studies. The methodologies are designed to be robust and self-validating, providing a clear path from initial compound screening to preliminary mechanism-of-action studies.
Introduction: The Therapeutic Potential of Hydrazide-Containing Compounds
The hydrazide moiety (-C(=O)NHNH2) is a key functional group in a variety of medicinally important compounds. It is known to act as a potent nucleophile and can form stable complexes with metal ions or covalent adducts with enzymatic cofactors, leading to the inhibition of enzyme activity. A classic example is Isoniazid, a cornerstone drug for the treatment of tuberculosis, which targets the InhA enzyme involved in mycolic acid biosynthesis in Mycobacterium tuberculosis.
This compound, the subject of this guide, is a novel compound with limited publicly available biological data. Its structure, featuring a substituted pyridine ring linked to an acetohydrazide group, suggests its potential as an enzyme inhibitor. The chloro and fluoro substituents on the pyridine ring can significantly influence its electronic properties, membrane permeability, and binding affinity to potential biological targets.
This guide provides a strategic approach to systematically evaluate the biological activity of this compound, beginning with broad screening and moving towards more specific target identification and validation.
Tier 1: Broad-Spectrum Enzyme Inhibition Screening
The initial step in characterizing a novel hydrazide-containing compound is to assess its potential as an enzyme inhibitor across different classes of enzymes. This broad screening approach helps in identifying potential biological targets and prioritizing subsequent research efforts.
Rationale for Target Selection
Given the chemical nature of the hydrazide group, enzymes that are susceptible to nucleophilic attack or that possess critical metal cofactors are primary candidates for screening. We recommend an initial screen against a panel of enzymes including:
-
Metalloproteinases: The hydrazide group can chelate the active site metal ion (e.g., Zn2+), leading to inhibition.
-
Cysteine Proteases: The nucleophilic hydrazide can potentially interact with the catalytic cysteine residue.
-
Kinases: While less common, some kinase inhibitors possess hydrazide-like moieties.
-
Histone Deacetylases (HDACs): Certain HDAC inhibitors feature a zinc-binding group, for which a hydrazide could serve as a surrogate.
Protocol: General Enzyme Inhibition Assay
This protocol provides a generalized fluorescence-based assay that can be adapted for various enzymes.
Materials:
-
This compound (stock solution in DMSO)
-
Target Enzyme (e.g., a representative metalloproteinase)
-
Fluorogenic Substrate
-
Assay Buffer (enzyme-specific)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should not exceed 1% to avoid solvent effects.
-
Enzyme Preparation: Dilute the target enzyme to the desired concentration in the assay buffer.
-
Assay Reaction:
-
Add 50 µL of the diluted compound to the wells of the 96-well plate.
-
Add 25 µL of the diluted enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (v) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Table 1: Example Data for Enzyme Inhibition Assay
| [Inhibitor] (µM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 50 | 85.3 |
| 100 | 95.1 |
Tier 2: Cellular Assays to Determine Phenotypic Effects
Once a potential enzyme target or class is identified, the next logical step is to evaluate the compound's effect in a cellular context. This will help to determine its cell permeability, cytotoxicity, and on-target efficacy.
Protocol: Cell Viability Assay (MTT Assay)
This assay assesses the metabolic activity of cells and is a common method to determine cytotoxicity.
Materials:
-
Human cell line (e.g., a cancer cell line relevant to the identified enzyme target)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the CC50 (cytotoxic concentration 50).
Visualizing the Experimental Workflow
Caption: Tiered approach for the biological evaluation of a novel compound.
Tier 3: Elucidating the Mechanism of Action
If the compound shows promising activity in cellular assays with an acceptable therapeutic window (CC50 >> IC50), further studies are warranted to elucidate its precise mechanism of action.
Enzyme Kinetics
To understand how this compound inhibits its target enzyme, kinetic studies are essential. These experiments can determine whether the inhibition is competitive, non-competitive, or uncompetitive. This is typically done by measuring the enzyme activity at various substrate concentrations in the presence of different inhibitor concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten plots.
Direct Binding Assays
To confirm direct interaction between the compound and the target protein, biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed. These methods provide quantitative data on binding affinity (KD), stoichiometry, and thermodynamics.
Visualizing a Potential Mechanism: Hydrazide Inhibition of a Zinc Metalloproteinase
Application Notes and Protocols for N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide is a synthetic organic compound featuring a substituted pyridine ring linked to an acetohydrazide moiety. While the specific biological activities of this molecule are not extensively documented in publicly available literature, its structural motifs are present in various known bioactive molecules, suggesting its potential as an enzyme inhibitor. This guide provides a comprehensive framework for researchers to investigate the enzyme inhibitory potential of this compound, from initial target identification to in vitro and cell-based characterization. The protocols and workflows detailed herein are designed to be adaptable and serve as a starting point for a thorough investigation into the compound's mechanism of action.
Introduction: Unveiling the Potential of a Novel Compound
The quest for novel enzyme inhibitors is a cornerstone of modern drug discovery. This compound (CAS: 1150561-82-2) represents a molecule with potential therapeutic relevance, yet its specific molecular targets remain to be elucidated. The presence of a fluorinated pyridine ring is a common feature in many kinase inhibitors, while the hydrazide group can act as a versatile pharmacophore capable of forming key interactions with enzyme active sites.
These application notes are crafted to guide the researcher through a logical, stepwise process to:
-
Identify potential enzyme targets.
-
Quantify the inhibitory potency against a selected target.
-
Verify the compound's activity in a cellular context.
The overarching goal is to provide a robust scientific framework for characterizing the bioactivity of this compound.
Target Identification Strategy: A Multi-pronged Approach
Given the absence of established targets for this compound, a systematic screening approach is recommended. This can be conceptualized as a funnel, starting with broad, predictive methods and narrowing down to specific, validated targets.
Caption: Target Identification and Validation Workflow.
Phase 1: In Silico and Broad-Spectrum Screening
The initial phase aims to generate a list of potential enzyme targets.
-
In Silico Screening (Molecular Docking): This computational technique models the interaction between this compound and the three-dimensional structures of known enzymes. The predicted binding affinity can help prioritize enzyme families for further testing. Publicly available protein structure databases (e.g., Protein Data Bank) and docking software (e.g., AutoDock, Schrödinger Suite) are essential tools for this step.
-
Broad-Spectrum Enzymatic Screening: A more direct approach involves testing the compound against a panel of purified enzymes. Several commercial services offer panels for major drug target classes like kinases, proteases, and phosphatases. This provides empirical data on which enzymes are inhibited by the compound at a fixed concentration.
Table 1: Hypothetical Results from a Broad Kinase Panel Screen (Screening concentration: 10 µM)
| Kinase Target | % Inhibition |
| CDK2/CycA | 8.2% |
| MAPK1 | 12.5% |
| Kinase X | 92.3% |
| PI3Kα | 5.4% |
| Akt1 | 9.8% |
| Kinase Y | 88.7% |
| EGFR | 15.1% |
In this hypothetical example, Kinase X and Kinase Y are identified as primary "hits" for further investigation.
Protocol: In Vitro Enzyme Inhibition Assay (IC50 Determination)
Once a putative enzyme target is identified (e.g., "Kinase X"), the next step is to quantify the compound's potency by determining its half-maximal inhibitory concentration (IC50). The following is a generalized protocol for a luminescence-based kinase assay, which is readily adaptable for many different kinases.
Principle
This protocol is based on the quantification of ATP remaining in the kinase reaction. As the kinase uses ATP to phosphorylate its substrate, the amount of ATP decreases. An inhibitor will "spare" ATP by blocking the kinase activity. A reagent is added that lyses the reaction components and provides luciferase and its substrate, which produce light in an ATP-dependent manner. The amount of light produced is directly proportional to the amount of ATP remaining and thus to the degree of kinase inhibition.
Materials
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Purified active kinase (e.g., Kinase X)
-
Kinase-specific substrate
-
Kinase buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Step-by-Step Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point curve, dilute the stock to generate concentrations from 10 mM down to sub-micromolar levels.
-
Further dilute this series in the kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Assay Setup:
-
On ice, prepare a master mix containing the kinase and its substrate in the kinase buffer.
-
Add the diluted compound or DMSO (for "no inhibition" controls) to the wells of the assay plate.
-
Add the kinase/substrate master mix to each well.
-
Prepare "no enzyme" controls by adding substrate in buffer without the kinase. This will serve as the 100% inhibition control.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure a sensitive assay.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions. This typically involves a two-step addition with incubation periods.
-
Read the luminescence signal on a plate reader.
-
Data Analysis
-
Normalize the data:
-
Average the signal from the "no inhibition" (DMSO only) wells. This represents 0% inhibition.
-
Average the signal from the "no enzyme" wells. This represents 100% inhibition.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (Signal_DMSO - Signal_Compound) / (Signal_DMSO - Signal_NoEnzyme)
-
-
IC50 Curve Fitting:
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.
-
Table 2: Example IC50 Data for this compound against Kinase X
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 89.1 |
| 3 | 75.4 |
| 1 | 52.3 |
| 0.3 | 28.9 |
| 0.1 | 10.1 |
| 0.03 | 4.5 |
| 0.01 | 1.2 |
This data would yield an IC50 value of approximately 1 µM.
Protocol: Cellular Target Engagement and Pathway Analysis
Confirming that the compound interacts with its intended target in a cellular environment is a critical validation step.
Western Blot Analysis of Downstream Signaling
If the identified target kinase is part of a known signaling pathway, its inhibition should lead to a measurable change in the phosphorylation state of a downstream substrate.
Caption: Western Blot Experimental Workflow.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture a relevant cell line known to express the target kinase and exhibit pathway activity.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for an appropriate duration (e.g., 1-24 hours). Include a DMSO-treated vehicle control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant (e.g., using a BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding (e.g., with 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-p-Substrate).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody that recognizes the total (phosphorylated and unphosphorylated) form of the substrate. A housekeeping protein like GAPDH or β-actin can also be used for normalization.
-
Expected Outcome
A successful experiment will show a dose-dependent decrease in the signal from the phospho-specific antibody in cells treated with this compound, while the signal for the total substrate protein remains relatively constant. This provides strong evidence that the compound is engaging its target and modulating its activity within a cellular context.
Conclusion and Future Directions
This document outlines a comprehensive strategy for the initial characterization of this compound as a potential enzyme inhibitor. By employing a combination of in silico, in vitro, and cell-based assays, researchers can effectively identify its molecular target, quantify its potency, and validate its mechanism of action. Positive results from these studies would warrant further investigation into the compound's selectivity, mode of inhibition (e.g., competitive, non-competitive), and potential for therapeutic development.
The Emerging Potential of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide in Modern Drug Discovery: Application Notes and Protocols
The strategic incorporation of halogen atoms, particularly chlorine and fluorine, into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2][3][4][5] These substitutions can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5] The compound N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide represents a promising, yet underexplored, chemical entity at the intersection of several pharmacologically relevant motifs. This guide provides a detailed exploration of its potential applications in drug discovery, complete with hypothetical, yet scientifically grounded, protocols for its synthesis and biological evaluation.
The core structure combines a di-halogenated pyridine ring with an acetohydrazide moiety. The 5-chloro-3-fluoropyridine scaffold is found in a variety of bioactive molecules, including kinase inhibitors, highlighting its utility in creating targeted therapies.[6][7] The acetohydrazide group, a versatile functional group, is a known pharmacophore in compounds designed as enzyme inhibitors, with derivatives showing activity against enzymes like urease and β-glucuronidase.[8][9][10][11][12] The convergence of these two structural features suggests that this compound could serve as a valuable building block or a lead compound in various therapeutic areas.
Section 1: Synthesis and Characterization
A plausible synthetic route to this compound can be conceptualized based on established hydrazinolysis reactions of esters. The logical precursor would be the corresponding ethyl or methyl ester of (5-chloro-3-fluoropyridin-2-yl)acetic acid. A general two-step synthetic protocol is proposed below.
Protocol 1: Synthesis of this compound
Step 1: Esterification of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid
-
To a solution of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrazinolysis of Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate
-
Dissolve the purified ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The formation of a precipitate often indicates product formation.[9]
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 | MDPI [mdpi.com]
- 4. eurochlor.org [eurochlor.org]
- 5. "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy 1-(5-Chloro-3-fluoropyridin-2-yl)-4-(3-methoxypropylsulfonyl)piperazine [smolecule.com]
- 7. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide in Antibacterial Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. The hydrazide-hydrazone moiety is a recognized pharmacophore known to impart a wide spectrum of biological activities, including significant antibacterial effects.[1][2][3] This document provides a comprehensive guide to the investigation of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, a compound featuring this promising scaffold, for its potential as an antibacterial agent. We present a putative synthesis pathway, detailed protocols for in vitro antibacterial susceptibility testing, and essential cytotoxicity assays for preliminary safety profiling. This guide is designed to provide researchers with the foundational knowledge and practical methodologies to rigorously evaluate this compound's therapeutic potential.
Introduction and Scientific Rationale
Hydrazide derivatives have long been a subject of interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3] The core functional group, an azometine -NHN=CH- proton, is a key structural motif in various bioactive agents.[3] The presence of a pyridine ring, a common feature in many pharmaceuticals, can further enhance biological activity through various mechanisms such as intercalation with DNA or inhibition of key enzymes.[4]
This compound combines the proven hydrazide scaffold with a halogenated pyridine ring. The chloro and fluoro substituents can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its pharmacokinetic profile and target engagement. The electron-withdrawing nature of these halogens may enhance the compound's ability to participate in hydrogen bonding or other interactions within the active sites of bacterial enzymes, a common mechanism of action for antibacterial agents.[5]
This application note provides a structured approach to the preliminary antibacterial evaluation of this specific compound, from its synthesis to its biological characterization.
Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established chemical principles for the formation of hydrazides. A common and effective method for synthesizing acid hydrazides is the reaction of an ester with hydrazine hydrate.[6]
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a suitable pyridine precursor.
Caption: Proposed synthesis of the target compound.
Protocol 2.1: Synthesis of 2-hydrazino-5-chloro-3-fluoropyridine
This protocol is adapted from a similar synthesis of 2-hydrazino-5-chloropyridine.[7]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-3-fluoropyridine in a suitable solvent such as ethanol.
-
Add an excess of hydrazine hydrate (approximately 2-3 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-hydrazino-5-chloro-3-fluoropyridine.
Protocol 2.2: Synthesis of this compound
-
Suspend 2-hydrazino-5-chloro-3-fluoropyridine in a suitable solvent like dichloromethane or tetrahydrofuran in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred suspension. The addition of a non-nucleophilic base like triethylamine may be required to scavenge the HCl byproduct.
-
Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford the final product, this compound.
In Vitro Antibacterial Susceptibility Testing
A critical first step in evaluating a new compound is to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria.[8] The broth microdilution method is a standardized and widely accepted technique for this purpose.[9][10]
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination via broth microdilution.
Protocol 3.1: Broth Microdilution Assay for MIC Determination
-
Preparation of Bacterial Strains: Streak selected Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains on appropriate agar plates and incubate overnight at 37°C.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Compound Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial two-fold dilutions of the compound in a 96-well plate containing CAMHB to obtain a range of desired concentrations. Ensure the final DMSO concentration is below a level that affects bacterial growth (typically ≤1%).
-
Inoculation and Incubation: Inoculate each well (except the negative control) with the prepared bacterial suspension. Include a positive control (wells with bacteria and broth but no compound) and a negative control (wells with broth only).
-
MIC Determination: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound at which there is no visible growth.[11]
Data Presentation
The results of the MIC testing should be tabulated for clear comparison.
| Bacterial Strain | Gram Stain | This compound MIC (µg/mL) | Control Antibiotic MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | [Experimental Value] | [e.g., Vancomycin value] |
| B. subtilis ATCC 6633 | Positive | [Experimental Value] | [e.g., Penicillin value] |
| E. coli ATCC 25922 | Negative | [Experimental Value] | [e.g., Ciprofloxacin value] |
| P. aeruginosa ATCC 27853 | Negative | [Experimental Value] | [e.g., Gentamicin value] |
Preliminary Cytotoxicity Assessment
A promising antibacterial agent must exhibit selective toxicity towards bacteria while having minimal adverse effects on mammalian cells.[12] Therefore, early-stage cytotoxicity screening is crucial.[13]
Protocol 4.1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][14]
-
Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can be determined by plotting cell viability against compound concentration.
Protocol 4.2: Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay measures the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes.[13]
-
Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatant according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to achieve maximum LDH release).
Safety and Handling
This compound is a research chemical, and its toxicological properties have not been fully investigated.[15] Standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[16]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial antibacterial and cytotoxic evaluation of this compound. Positive results from these in vitro studies, characterized by low MIC values against a broad spectrum of bacteria and high IC₅₀ values in mammalian cell lines, would warrant further investigation. Subsequent studies could include determining the bactericidal or bacteriostatic nature of the compound, exploring its mechanism of action, and evaluating its efficacy in in vivo models of infection. The structural features of this compound hold promise, and a systematic investigation as outlined herein is a critical step in assessing its potential as a lead for a new class of antibacterial drugs.
References
- 1. Acetic acid, 2-(4-aminophenyl)hydrazide | 6596-74-3 | Benchchem [benchchem.com]
- 2. SYNTHESIS OF NEW SUBSTITUTED PYRIDOPYRAZOLOTRIAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. prepchem.com [prepchem.com]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. researchgate.net [researchgate.net]
- 10. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 14. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 15. 2-Bromo-5-chloro-3-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
- 16. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 17. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
Application Notes and Protocols: Characterizing the Biological Activity of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide Using Cell-Based Assays
Abstract: This document provides a comprehensive guide for the initial biological characterization of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, a novel chemical entity with limited public data. In drug discovery and chemical biology, the primary evaluation of an uncharacterized compound is a critical step to uncover its therapeutic potential and mechanism of action.[1][2] This guide presents a tiered, systematic approach using a suite of robust cell-based assays. We begin with foundational cytotoxicity screening to establish a working concentration range, followed by detailed protocols to dissect the compound's effects on cell proliferation and programmed cell death. Finally, we propose a hypothesis-driven investigation into a potential signaling pathway based on structural chemical motifs. The protocols herein are designed to be self-validating, incorporating essential controls and data interpretation frameworks to ensure scientific rigor.
Section 1: Introduction and Strategic Overview
The journey of a novel compound from chemical synthesis to a potential therapeutic agent is underpinned by rigorous biological evaluation. Cell-based assays are indispensable in this process, offering a physiologically relevant context to assess a compound's efficacy, toxicity, and mechanism of action.[3] this compound is a pyridinyl acetohydrazide derivative. While its specific biological targets are not yet defined in public literature, its characterization serves as a perfect model for outlining a universal screening strategy.
Our approach is structured as a three-tiered screening cascade. This logical progression ensures that experimental resources are used efficiently, with each tier of analysis informing the next.
-
Tier 1: Foundational Bioactivity. The initial step is to determine if the compound has any effect on cell viability and to identify its cytotoxic concentration range. This is crucial for distinguishing targeted anti-cancer activity from non-specific toxicity and for defining the concentration window for all subsequent experiments.[4]
-
Tier 2: Mechanistic Elucidation (Proliferation vs. Apoptosis). Once a bioactivity window is established, we must determine how the compound affects the cell population. Is it cytostatic (inhibiting proliferation) or cytotoxic (inducing cell death)? This tier employs assays that specifically measure DNA synthesis and the molecular markers of apoptosis.
-
Tier 3: Hypothesis-Driven Target Exploration. Based on the compound's chemical structure, which shares features with known kinase inhibitors, we can form a testable hypothesis about its molecular target. We will explore its effect on the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cell proliferation and survival that is often dysregulated in cancer.[5][6]
This guide will provide the detailed "how" and the critical "why" for each protocol, empowering researchers to generate high-quality, interpretable data.
Section 2: Compound Preparation and Handling
Reproducibility in cell-based assays begins with consistent compound handling.
2.1. Reconstitution and Storage: this compound is a small organic molecule. For cell-based assays, it is imperative to use a solvent that is miscible with cell culture media and minimally toxic to cells at its final working concentration.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Protocol for 10 mM Stock Solution:
-
Determine the molecular weight (MW) of this compound: 203.60 g/mol .
-
To prepare 1 mL of a 10 mM stock, weigh out 2.036 mg of the compound.
-
Add 1 mL of sterile DMSO to the vial.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid dissolution.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C, protected from light. A working aliquot can be kept at 4°C for short-term use (1-2 weeks).
-
2.2. Vehicle Controls: The solvent used to dissolve the compound (DMSO) can have independent biological effects. Therefore, every experiment must include a "vehicle control" group. This group consists of cells treated with the same final concentration of DMSO as the highest concentration of the compound used in the experiment. This ensures that any observed effects are due to the compound itself and not the solvent.
Section 3: Tier 1 - Foundational Cytotoxicity Screening
The first critical experiment is to determine the compound's half-maximal inhibitory concentration (IC50), which is the concentration required to inhibit a biological process (in this case, cell viability) by 50%.[7] This value establishes the potency of the compound and guides dose selection for future assays.
Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[8] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[9]
Workflow for Foundational Cytotoxicity Screening
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. clyte.tech [clyte.tech]
Application Notes & Protocols: Characterization of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
A Guide for Preclinical Research & Development
Disclaimer: As of the date of this publication, specific biological activity, dosage, and concentration data for N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide (herein referred to as CFP-acetohydrazide) are not extensively documented in publicly available peer-reviewed literature. The following guide is therefore presented as an exemplary framework based on the known biological activities of related pyridine and acylhydrazone derivatives.[1][2][3] The protocols provided are robust, standard methodologies designed to establish a biological profile for novel compounds of this class and should be adapted based on empirically derived data.
Introduction and Scientific Background
The pyridinyl acetohydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile role in the synthesis of heterocyclic compounds with a wide spectrum of biological activities.[1][4] Derivatives of this class have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.[2][5][6] The acylhydrazone moiety (=N-NH-C=O) in particular is a key pharmacophore that allows for structural variability and interaction with various biological targets.[2]
CFP-acetohydrazide, incorporating a halogenated pyridine ring, presents as a compound of interest for therapeutic development. The presence of chloro and fluoro substituents can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing potency and pharmacokinetic profiles.
This document provides a foundational framework for the initial characterization of CFP-acetohydrazide, focusing on determining its in vitro efficacy, specifically its half-maximal inhibitory concentration (IC₅₀), in a relevant cell-based model. The presented protocols are designed to be self-validating through the inclusion of appropriate controls and checks.
Physicochemical Properties & Stock Solution Preparation
Accurate dosage and concentration studies begin with the correct preparation and handling of the test compound. The first step is to establish a high-concentration, stable stock solution.
Table 1: Compound Information and Stock Solution Parameters
| Parameter | Value / Guideline | Rationale & Notes |
| Compound Name | This compound | - |
| CAS Number | 1150561-82-2[7] | For unambiguous identification. |
| Molecular Formula | C₇H₆ClFN₂O | As per supplier data. |
| Molecular Weight | 188.59 g/mol | As per supplier data.[8] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO), Cell Culture Grade | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Use of cell culture grade is critical to avoid cytotoxicity from impurities. |
| Stock Concentration | 10 mM | A 10 mM stock is standard for in vitro screening, allowing for wide dilution ranges while keeping final solvent concentration low (<0.5%). |
| Storage | -20°C, desiccated, protected from light | Prevents degradation from hydrolysis, photolysis, and repeated freeze-thaw cycles. Aliquoting is highly recommended. |
Protocol 2.1: Preparation of a 10 mM Master Stock Solution
-
Pre-computation: To prepare 1 mL of a 10 mM stock solution of CFP-acetohydrazide (MW = 188.59 g/mol ):
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass = 0.010 mol/L × 0.001 L × 188.59 g/mol × 1000 mg/g = 1.886 mg
-
-
Weighing: Accurately weigh approximately 1.9 mg of CFP-acetohydrazide powder using an analytical balance. Record the exact weight.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For example, if 1.90 mg was weighed, add (1.90 mg / 188.59 mg/mmol) / 0.010 mmol/mL = 1.007 mL of DMSO.
-
Solubilization: Vortex thoroughly for 2-3 minutes. If necessary, gently warm the vial to 37°C to aid dissolution. Ensure no visible particulates remain.
-
Aliquoting & Storage: Dispense into small-volume, amber microcentrifuge tubes (e.g., 20 µL aliquots). Store immediately at -20°C.
In Vitro Efficacy: Determining IC₅₀ in a Cell-Based Assay
Based on the anti-inflammatory potential of related acylhydrazone derivatives, a common starting point is to assess the compound's ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in a macrophage cell line, such as RAW 264.7.[6] This assay measures the anti-inflammatory potential of a compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC₅₀ of CFP-acetohydrazide.
Protocol 3.1: Nitric Oxide (NO) Inhibition Assay
-
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation:
-
Perform a serial dilution of the 10 mM CFP-acetohydrazide stock in cell culture medium to create working solutions at 2x the final desired concentration (e.g., 200 µM, 60 µM, 20 µM, etc.).
-
Causality: Preparing 2x solutions allows for the addition of an equal volume of stimulus (LPS) later, ensuring the final compound concentration is correct without complex volume adjustments.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cells.
-
Add 50 µL of the 2x compound dilutions to the appropriate wells.
-
Include "Vehicle Control" wells (0.5% DMSO in media) and "No-Stimulus" wells.
-
Incubate for 1-2 hours. This pre-incubation allows the compound to enter the cells before the inflammatory stimulus is applied.
-
-
Stimulation:
-
Add 50 µL of LPS solution (2 µg/mL in media) to all wells except the "No-Stimulus" control. The final LPS concentration will be 1 µg/mL.
-
Add 50 µL of plain media to the "No-Stimulus" wells.
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Assay:
-
Nitric oxide is unstable and quickly converts to nitrite (NO₂⁻) in culture media. The Griess reagent detects this nitrite.
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution) to each well. Incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytotoxicity Assay (Self-Validation):
-
It is critical to determine if the reduction in NO is due to specific inhibition or simply cell death.
-
Use the remaining cells in the original plate to perform a viability assay (e.g., MTT, resazurin, or CellTiter-Glo®). A compound that is highly cytotoxic will give a false positive in the Griess assay.
-
Data Analysis and Interpretation
Protocol 4.1: IC₅₀ Calculation
-
Nitrite Concentration: Use a sodium nitrite standard curve to convert absorbance values from the Griess assay into nitrite concentrations (µM).
-
Percent Inhibition: Calculate the percentage of NO inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - ([NO₂⁻]Sample - [NO₂⁻]No-Stim) / ([NO₂⁻]Vehicle - [NO₂⁻]No-Stim))
-
Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).
-
IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism or R to calculate the IC₅₀ value. This is the concentration at which the compound inhibits 50% of the LPS-induced NO production.
Table 2: Example Data Representation for IC₅₀ Determination
| Concentration (µM) | Log Concentration | % Inhibition | % Viability |
| 100 | 2.00 | 95.2% | 15.6% |
| 30 | 1.48 | 88.1% | 60.3% |
| 10 | 1.00 | 75.4% | 92.1% |
| 3 | 0.48 | 52.3% | 98.5% |
| 1 | 0.00 | 20.1% | 101.2% |
| 0.3 | -0.52 | 5.6% | 99.8% |
| 0.1 | -1.00 | 1.2% | 100.5% |
| Calculated IC₅₀ | 2.8 µM | - | - |
In this hypothetical example, the data at 100 µM and 30 µM should be interpreted with caution, as the significant drop in cell viability suggests cytotoxicity is contributing to the apparent inhibition.
Hypothetical Mechanism Diagram
If further studies suggest CFP-acetohydrazide inhibits the NF-κB pathway, a key regulator of inflammation, the mechanism could be visualized as follows.
Caption: Plausible inhibitory mechanism of CFP-acetohydrazide on NF-κB signaling.
References
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide: A Versatile Scaffold for Medicinal Chemistry Exploration
Introduction
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine, into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine ring, a ubiquitous motif in pharmaceuticals, when functionalized with both chlorine and fluorine, presents a compelling platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, a molecule of significant interest in medicinal chemistry. While this specific derivative is a novel entity with limited publicly available biological data, its structural components—a halogenated pyridine core and a reactive acetohydrazide moiety—suggest a rich potential for derivatization and biological screening.
This document serves as a detailed guide for researchers, offering robust protocols for the synthesis of this compound and outlining key experimental workflows for the exploration of its potential therapeutic applications, primarily in the realms of antimicrobial and anticancer research. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Synthesis of this compound
The synthesis of the title compound is a two-step process commencing with the formation of the key intermediate, (5-Chloro-3-fluoropyridin-2-yl)hydrazine, followed by its acetylation.
Part 1: Synthesis of (5-Chloro-3-fluoropyridin-2-yl)hydrazine (Precursor)
The synthesis of the hydrazinylpyridine precursor is achieved through the nucleophilic aromatic substitution of a chlorine atom from 2,5-dichloro-3-fluoropyridine with hydrazine hydrate. This reaction is analogous to the synthesis of similar chloropyridinyl hydrazines[1].
Reaction Scheme:
References
N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide for target identification
Unmasking the Cellular Interactors of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide: A Chemoproteomic Roadmap for Target Identification and Deconvolution
Audience: Researchers, scientists, and drug development professionals.
Abstract: The identification of molecular targets for bioactive small molecules is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] This document provides a comprehensive guide for the target identification and deconvolution of this compound, a novel compound with potential biological activity. We present a strategic application of chemical proteomics, focusing on affinity-based protein profiling (AfBPP) and photoaffinity labeling (PAL) as primary discovery methodologies.[3][4][5] This guide offers not just step-by-step protocols but also the underlying strategic reasoning, enabling researchers to design robust, self-validating experiments to elucidate the mechanism of action of this and other novel chemical entities.
Introduction: The Challenge of Target Deconvolution
Phenotypic screening campaigns frequently yield bioactive small molecules with promising therapeutic potential. However, understanding their mechanism of action requires the precise identification of their protein targets.[1][2][6] this compound is a heterocyclic compound, and while related structures have shown a range of biological activities including antibacterial and kinase inhibition, its specific cellular interactome remains unknown.[7][8] The process of moving from a phenotypic hit to a validated target is known as target deconvolution and is essential for optimizing lead compounds and understanding potential off-target effects.[1][2][9]
Chemical proteomics has emerged as a powerful suite of technologies to address this challenge by directly identifying small molecule-protein interactions within a complex biological system.[3][4][5][9] This guide will detail a strategic workflow for utilizing this compound as a chemical probe to isolate and identify its binding partners from cell lysates or living cells.
Strategic Overview: A Multi-pronged Approach to Target ID
A robust target identification strategy relies on orthogonal approaches to build a high-confidence list of putative targets.[10] Our core strategy involves designing and synthesizing chemical probes based on the this compound scaffold. These probes will be used in two primary chemoproteomic workflows.
The causality behind this dual-probe strategy is rooted in mitigating the limitations of each individual method:
-
Affinity-Based Protein Profiling (AfBPP): This technique uses an immobilized version of the small molecule to "fish" for binding partners in a cell lysate.[11][12] While powerful, it can be prone to identifying non-specific binders that interact with the linker or the solid support. It also only captures proteins present in the lysate and may miss interactions that depend on cellular integrity.
-
Photoaffinity Labeling (PAL): This method utilizes a probe with a photo-activatable group that, upon UV irradiation, forms a covalent bond with nearby molecules.[13][14][15] This allows for target capture in a more native environment, including within live cells, reducing the risk of capturing proteins that only bind post-lysis.[14][16] However, the probe modification can sometimes alter binding affinity.
By using both methods, proteins identified in both workflows become high-priority candidates for further validation.
Phase 1: Chemical Probe Design and Synthesis
The success of any chemoproteomic experiment hinges on a well-designed chemical probe.[3][17] The probe must retain the core binding properties of the parent molecule, this compound.
Core Components of a Chemical Probe:
-
Warhead: The original this compound structure, responsible for binding.
-
Linker: A chain (e.g., polyethylene glycol or alkyl chain) that connects the warhead to the reporter tag. Its placement is critical to avoid disrupting protein binding.
-
Reporter Tag: For visualization and enrichment. Common tags include biotin (for streptavidin-based affinity capture) or a clickable handle like an alkyne or azide for bio-orthogonal chemistry.[14]
-
Photoreactive Group (for PAL probes): A moiety like a diazirine or benzophenone that becomes highly reactive upon UV light exposure.[15][18]
Synthetic Strategy: The synthesis will involve identifying a non-critical position on the this compound scaffold for linker attachment. The acetohydrazide moiety is a potential starting point for modification. A synthetic route would be devised to append a linker terminating in a biotin (for AfBPP) or a diazirine and a terminal alkyne (for PAL).
| Probe Type | Key Features | Advantages | Considerations |
| Affinity Probe | Biotin tag for streptavidin pulldown. | Straightforward pulldown procedure. | Potential for non-specific binding to linker/beads. Only applicable to lysates. |
| Photoaffinity Probe | Photoreactive group (e.g., Diazirine) and a clickable handle (e.g., Alkyne). | Covalent capture reduces false positives from weak interactions. Usable in live cells. | Synthesis can be complex. UV irradiation can damage cells. |
Phase 2 & 3: Experimental Protocols and Data Analysis
Protocol 1: Affinity-Based Protein Profiling (AfBPP)
This protocol describes a pulldown experiment using a biotinylated this compound probe.
A. Materials
-
Affinity Probe: Biotinylated this compound.
-
Control: Free biotin (to control for non-specific biotin binders).
-
Competition Control: Excess of the parent (unmodified) this compound.
-
Cell Line: A cell line relevant to the compound's observed phenotype.
-
Lysis Buffer: Non-denaturing buffer (e.g., RIPA buffer without SDS).
-
Beads: Streptavidin-coated magnetic beads.
-
Wash Buffers: Lysis buffer with varying salt concentrations.
-
Elution Buffer: SDS-PAGE sample buffer.
B. Step-by-Step Methodology
-
Cell Culture and Lysis: Grow cells to ~80-90% confluency. Harvest and lyse cells on ice. Clarify the lysate by centrifugation to remove insoluble debris. Determine protein concentration (e.g., via BCA assay).
-
Probe Incubation: Aliquot equal amounts of protein lysate into three sets of tubes:
-
Experimental: Add the biotinylated affinity probe.
-
Competition Control: Pre-incubate lysate with a 100-fold molar excess of the parent compound for 1 hour before adding the biotinylated probe.
-
Negative Control: Add an equivalent concentration of free biotin.
-
-
Affinity Capture: Add streptavidin-coated magnetic beads to each tube and incubate with rotation to allow the biotinylated probe (and its bound proteins) to bind to the beads.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffers to remove non-specifically bound proteins. This is a critical step to reduce background.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Proteomic Analysis: Run the eluates on a short SDS-PAGE gel to separate proteins from residual beads and probe. Excise the entire protein lane, perform in-gel trypsin digestion, and analyze the resulting peptides by LC-MS/MS.
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Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant). True targets should be significantly enriched in the experimental sample compared to both the negative control and, crucially, the competition control.[19]
Protocol 2: Photoaffinity Labeling (PAL)
This protocol uses a PAL probe with a diazirine group and a clickable alkyne handle.
A. Materials
-
PAL Probe: this compound derivative with a diazirine and terminal alkyne.
-
Competition Control: Excess of the parent compound.
-
Cell Line: As above.
-
UV Light Source: 365 nm UV lamp.
-
Click Chemistry Reagents: Biotin-azide, copper(I) catalyst (e.g., TBTA, CuSO₄), and a reducing agent (e.g., sodium ascorbate).
-
Lysis Buffer, Beads, and other reagents: As in Protocol 1.
B. Step-by-Step Methodology
-
Live Cell Labeling: Treat cultured cells with the PAL probe. For the competition control, pre-treat cells with the parent compound. Incubate to allow the probe to engage its targets.
-
Photocrosslinking: Irradiate the cells with 365 nm UV light to activate the diazirine group, forming a covalent bond with interacting proteins.[13][14]
-
Cell Lysis: Harvest and lyse the cells as described previously.
-
Click Chemistry: To the lysate, add the click chemistry reagents, including biotin-azide. This will attach a biotin tag to any protein that was covalently labeled by the alkyne-containing PAL probe.
-
Affinity Capture, Washing, and Elution: Proceed with the streptavidin bead capture, washing, and elution steps exactly as in the AfBPP protocol.
-
Proteomic Analysis and Data Analysis: Perform LC-MS/MS and data analysis as in the AfBPP protocol. True targets will be enriched in the UV-treated sample and their labeling will be diminished in the competition control.
Phase 4: Target Validation
Identifying a protein by mass spectrometry is only the first step.[10] Validation is crucial to confirm a direct and functionally relevant interaction.
A. Western Blot: A low-throughput but essential first validation step. Use an antibody against a top candidate protein to confirm its enrichment in the pulldown eluate compared to controls.
B. Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells or lysates. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
-
Treat cells or lysate with the parent compound or a vehicle control.
-
Heat aliquots across a range of temperatures.
-
Cool and pellet aggregated, denatured proteins.
-
Analyze the soluble fraction by Western blot for the candidate protein.
-
A shift in the melting curve to a higher temperature in the presence of the compound confirms direct binding.
C. Genetic Approaches (RNAi/CRISPR): Knocking down or knocking out the gene for a candidate target protein should abolish or reduce the phenotypic effect of the compound. This links the target protein to the compound's functional activity.
D. In Vitro Binding Assays: If the target protein can be purified, direct binding can be quantified using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine binding affinity (K_d).
Conclusion
This application note provides a comprehensive, strategy-driven framework for the target deconvolution of this compound. By employing a dual-pronged chemical proteomics approach with rigorous, orthogonal validation, researchers can confidently identify its cellular binding partners. This roadmap is not only specific to the compound but also serves as a general template for elucidating the mechanisms of other novel bioactive small molecules, thereby accelerating the journey from discovery to validated therapeutic targets.
References
- 1. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Deconvolution - Creative Biolabs [creative-biolabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. A Photoaffinity Labeling-Based Chemoproteomics Strategy for Unbiased Target Deconvolution of Small Molecule Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 17. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Welcome to the technical support center for N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide (CAS No. 1150561-82-2). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the handling and application of this compound, with a primary focus on overcoming common solubility challenges. As a halogenated pyridine derivative, this compound may exhibit limited aqueous solubility, a frequent hurdle in experimental reproducibility.[1][2][3] This resource provides field-proven insights and detailed protocols to ensure the successful integration of this compound into your research workflows.
Frequently Asked Questions (FAQs)
Q1: What are the basic chemical properties of this compound?
A1: this compound is a small organic molecule with the following properties:
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Molecular Formula: C₇H₇ClFN₃O[4]
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Molecular Weight: 203.60 g/mol [4]
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CAS Number: 1150561-82-2[4]
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Appearance: Typically a solid, likely a white to off-white powder.
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Chemical Class: It belongs to the classes of hydrazides, amides, and halogenated pyridines.[4]
Q2: What is the recommended solvent for creating a stock solution?
A2: For initial stock solution preparation, 100% dimethyl sulfoxide (DMSO) is the recommended solvent.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic compounds that exhibit poor solubility in aqueous solutions.[2] It is crucial to use anhydrous, high-purity DMSO to prevent compound degradation.[1]
Q3: How should I store this compound?
A3: Proper storage is critical to maintain the integrity of the compound.
-
Solid Form: The compound in its solid (lyophilized) form should be stored in a tightly sealed container at -20°C, protected from light and moisture.[5][6]
-
Stock Solutions: DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][5] These aliquots should be stored at -20°C or -80°C.[7]
Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?
A4: This is a common issue known as "compound crashing out" and occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium.[1] The final concentration of DMSO in your assay buffer is a critical factor; typically, it should be kept below 0.5% to avoid both solvent-induced artifacts and compound precipitation.[1]
Troubleshooting Guide: Solubility Issues
This section provides a systematic approach to diagnosing and solving solubility problems encountered during your experiments.
Issue 1: Compound fails to dissolve completely in 100% DMSO.
-
Possible Cause: The concentration of the compound is too high, even for DMSO.
-
Recommended Solutions:
Issue 2: Precipitation is observed upon dilution into aqueous media.
-
Possible Cause: The compound has low aqueous solubility, and the final concentration in the assay medium is above its solubility limit.
-
Recommended Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual decrease in solvent concentration can help keep the compound in solution.[1]
-
Pre-warming the Medium: Warming the assay medium to 37°C before adding the compound can sometimes improve solubility.[1]
-
Use of Surfactants: For in vitro assays, a non-ionic surfactant like Pluronic F-68 can be used at low concentrations (0.01-0.1%) to improve the solubility of hydrophobic compounds.[1]
-
Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally ≤ 0.5%.[1]
-
Issue 3: Inconsistent or non-reproducible results in cell-based assays.
-
Possible Cause: This could be due to variable amounts of precipitated compound in different wells, leading to inconsistent effective concentrations.
-
Recommended Solutions:
-
Visual Inspection: Before starting your assay, visually inspect your final diluted solutions for any signs of precipitation, such as cloudiness or crystals.[1]
-
Solubility Test: Perform a preliminary solubility test in your final assay buffer to determine the maximum soluble concentration of the compound under your experimental conditions.[1]
-
Fresh Dilutions: Always prepare fresh dilutions from your stock solution for each experiment.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh out a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.036 mg of the compound.
-
Dissolution: Add the appropriate volume of 100% anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Mixing: Gently vortex or sonicate the vial until the compound is fully dissolved.[7] A brief warming to 37°C may be applied if necessary.[7]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[7]
Protocol 2: Serial Dilution for Aqueous Assays
-
Initial Dilution: Prepare an intermediate dilution of your DMSO stock solution in your cell culture medium or assay buffer. For example, dilute your 10 mM stock 1:100 in media to get a 100 µM solution with 1% DMSO.
-
Serial Dilutions: Perform subsequent serial dilutions from this 100 µM intermediate solution using fresh assay buffer. This ensures the DMSO concentration is progressively lowered.
-
Final Concentration: Ensure the final DMSO concentration in your assay wells does not exceed a level that affects your experimental system (typically ≤ 0.5%).[1]
Data and Visualization
Table 1: General Solubility Profile of Halogenated Aromatic Compounds
| Solvent | General Solubility | Key Considerations |
| Water | Very Low / Insoluble | The presence of aromatic rings and halogens typically reduces aqueous solubility. |
| PBS (pH 7.4) | Very Low / Insoluble | Salts in buffer can further decrease the solubility of organic compounds.[8] |
| Ethanol | Sparingly Soluble | May be used for intermediate dilutions, but can be toxic to cells at higher concentrations. |
| DMSO | Soluble | Recommended for primary stock solutions.[1][2] |
| DMF | Soluble | An alternative to DMSO, but may have higher toxicity in biological assays. |
Note: This table is based on general principles for compounds with similar structural motifs, as specific experimental data for this compound is not publicly available.
Troubleshooting Workflow
Caption: A troubleshooting workflow for solubility issues.
Mechanism of Action: A Note on Uncharacterized Compounds
As of the date of this guide, the specific biological target and mechanism of action for this compound have not been widely reported in the literature. The hydrazide functional group is a common motif in medicinal chemistry and can be a precursor for various heterocyclic compounds or act as a pharmacophore itself.[9][10] Researchers using this compound are encouraged to perform target validation and mechanism of action studies as part of their investigation.
Caption: A generalized pathway for a small molecule inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]
- 5. primalvitality.ca [primalvitality.ca]
- 6. maxedoutcompounds.com [maxedoutcompounds.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide reaction conditions
An essential intermediate in contemporary drug discovery and agrochemical synthesis, N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide requires precise reaction control for optimal yield and purity. This technical support center provides in-depth troubleshooting guides and frequently asked questions to assist researchers in navigating the complexities of its synthesis. As Senior Application Scientists, we present this guide based on established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis, which typically involves the hydrazinolysis of a corresponding ester precursor, such as methyl or ethyl (5-chloro-3-fluoropyridin-2-yl)acetate, with hydrazine hydrate.
Q1: I am observing very low or no product yield. What are the potential causes and how can I fix this?
Low yields are a common frustration that can often be traced back to suboptimal reaction conditions or reagent quality.[1][2] Here is a systematic approach to diagnosing the issue:
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Insufficient Reaction Time or Temperature: The reaction between an ester and hydrazine hydrate often requires thermal energy and sufficient time to proceed to completion.[1]
-
Solution: Ensure the reaction is heated to reflux in a suitable solvent like ethanol or methanol.[3][4] Monitor the reaction's progress every 1-2 hours using Thin Layer Chromatography (TLC). If the starting material spot remains prominent after several hours, consider extending the reflux time (up to 24 hours is sometimes necessary).[5]
-
-
Reagent Quality and Stoichiometry:
-
Starting Ester Purity: Impurities in your starting ester can inhibit the reaction. Confirm the purity of the ester by NMR or LC-MS.
-
Hydrazine Hydrate Decomposition: Hydrazine hydrate can degrade over time. Use a fresh bottle or verify the concentration of your current stock.
-
Insufficient Hydrazine: This reaction is an equilibrium process. To drive it towards the product, a significant excess of hydrazine hydrate is often required.
-
Solution: Use a large excess of hydrazine hydrate, typically ranging from 10 to 20 molar equivalents relative to the ester.[5] This strategy also helps to minimize the formation of diacyl hydrazide side products.[1]
-
-
Inadequate Mixing: If the reaction mixture is not homogenous or properly agitated, reaction rates will be slow.
-
Solution: Ensure efficient magnetic or mechanical stirring throughout the reaction, especially in the initial stages.
-
Q2: My final product is impure. I suspect side reactions are occurring. What are they and how can they be minimized?
The primary side product in this synthesis is the diacyl hydrazide, where one molecule of hydrazine reacts with two molecules of the ester.
-
Cause: This occurs when the concentration of the desired acetohydrazide product becomes high relative to the remaining hydrazine, allowing it to act as a nucleophile and react with another molecule of the ester. It is more likely if the amount of hydrazine is insufficient.
-
Detection: The diacyl hydrazide will appear as a separate, typically less polar, spot on a TLC plate compared to the desired mono-acyl product.
-
Solution: The most effective way to suppress this side reaction is to use a large excess of hydrazine hydrate (10-20 equivalents), as mentioned previously.[1] This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than the product hydrazide.
Q3: I'm having difficulty purifying my product. It's oily or doesn't crystallize well. What should I do?
Purification is critical for obtaining a high-quality final product. Here are strategies for common purification challenges:
-
Removing Excess Hydrazine Hydrate:
-
Problem: Hydrazine hydrate is a polar, water-soluble, and volatile impurity.[4]
-
Solution: After the reaction is complete, the solvent can be removed under reduced pressure (rotary evaporation). The resulting crude product can then be triturated with or washed with water to remove the highly soluble hydrazine.[4]
-
-
Crystallization Issues:
-
Problem: The desired product may have some solubility in the reaction solvent, leading to losses during isolation.[1][6]
-
Solution: The product, this compound, is often insoluble in alcoholic solvents at low temperatures.[3][6] After reflux, allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath to maximize precipitation.[1] Collect the resulting solid by filtration and wash the filter cake with a minimal amount of cold solvent to remove soluble impurities without dissolving a significant amount of the product.[1] If the product remains oily, attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If these methods fail, column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: Ethanol and methanol are the most highly recommended solvents for the synthesis of hydrazides from esters.[3][4] They are effective at dissolving both the ester and hydrazine hydrate at reflux temperatures. Crucially, the desired hydrazide product often has low solubility in these solvents upon cooling, allowing for easy isolation by precipitation and filtration.[3][6]
Q: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the best method. Spot the reaction mixture on a silica gel plate alongside your starting ester. A typical mobile phase would be a mixture of ethyl acetate and hexane. As the reaction proceeds, you will see the spot corresponding to the starting ester diminish and a new, more polar spot for the product hydrazide appear. The reaction is considered complete when the starting ester spot is no longer visible.
Q: Is a catalyst required for this reaction? A: Generally, the reaction of esters with hydrazine hydrate does not require a catalyst. The nucleophilicity of hydrazine is sufficient to attack the ester carbonyl, especially when heated. While some reactions involving hydrazines can be acid-catalyzed, this is more relevant for the formation of hydrazones from ketones or aldehydes and could potentially lead to unwanted side reactions with the pyridine ring under harsh conditions.[7][8]
Q: Are there any specific safety precautions for this reaction? A: Yes. Hydrazine and its derivatives are toxic and potentially corrosive.[7] Always handle hydrazine hydrate in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Data Summary and Protocols
Table 1: Key Reaction Parameter Optimization
| Parameter | Recommendation | Rationale / Expected Outcome |
| Solvent | Absolute Ethanol or Methanol | Good solubility for reactants at reflux; often poor solubility for the product upon cooling, facilitating isolation.[3][4][6] |
| Hydrazine Stoichiometry | 10-20 equivalents | Drives equilibrium toward product formation and minimizes diacyl hydrazide byproduct.[1][5] |
| Temperature | Reflux (typically 65-80°C) | Provides necessary activation energy for the reaction to proceed at a reasonable rate.[1][9] |
| Reaction Time | 4-24 hours | Highly dependent on the substrate. Must be monitored by TLC to ensure completion.[1][5] |
| Purification | Precipitation/Recrystallization | An effective method to obtain high-purity solid product, removing unreacted starting materials and soluble byproducts.[4] |
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on standard methods for hydrazide synthesis.[4][9]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the starting ester (e.g., ethyl (5-chloro-3-fluoropyridin-2-yl)acetate) (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of ester).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (15 eq., ~99%) dropwise.
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Heating: Heat the reaction mixture to reflux and maintain for 4-12 hours.
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Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the eluent) until the starting ester spot has completely disappeared.
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Isolation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
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Washing: Wash the filter cake with a small amount of cold ethanol to remove residual impurities.
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Drying: Dry the purified solid product under vacuum to obtain this compound.
Visualized Workflows and Logic
General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis problems.
References
Technical Support Center: N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Welcome to the dedicated technical support guide for the purification of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. This document is designed for researchers, medicinal chemists, and process development professionals who require a high degree of purity for their downstream applications. We will address common challenges encountered during the isolation and purification of this molecule, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude sample of this compound?
A1: The impurity profile is highly dependent on the synthetic route. However, for a typical synthesis involving the acylation of 2-hydrazinyl-5-chloro-3-fluoropyridine with an acetylating agent (like acetic anhydride or acetyl chloride), you should anticipate the following:
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Unreacted Starting Materials: The most common impurities are the unreacted 2-hydrazinyl-5-chloro-3-fluoropyridine.
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Diacylated Product: Over-acylation can lead to the formation of a diacetylated hydrazide, which will be less polar than your desired product.
-
Hydrolysis Products: If water is present, the starting hydrazine or the product can hydrolyze, leading to 5-chloro-3-fluoropyridin-2-ol. Acetic anhydride can hydrolyze to acetic acid.
-
Residual Solvents and Reagents: Pyridine (if used as a catalyst or solvent) and residual acetic acid are common process-related impurities.
Q2: My compound is an oil or a sticky solid and refuses to crystallize. What steps can I take?
A2: This is a common issue known as "oiling out," which occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice. Here are several troubleshooting strategies:
-
Reduce Solvent Volume Slowly: Rapid cooling or solvent evaporation can shock the system. Allow the solvent to evaporate slowly at room temperature or under a gentle stream of nitrogen.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.
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Change the Solvent System: Your current solvent may be too good a solvent. Add a co-solvent in which your compound is less soluble (an "anti-solvent") dropwise until turbidity persists. Common anti-solvents for polar compounds include hexanes or diethyl ether.
-
Purify Further: The presence of impurities can significantly inhibit crystallization. Consider an initial purification by column chromatography to remove contaminants before attempting recrystallization.
Q3: Can I use silica gel column chromatography for this compound? I'm concerned about its stability.
A3: Yes, silica gel chromatography is a viable method, but caution is warranted. The pyridine nitrogen in your compound is basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This can lead to:
-
Tailing: Broad, elongated spots on TLC and poor peak shape during column chromatography.
-
Irreversible Adsorption: Loss of compound on the column.
-
Degradation: Acid-catalyzed hydrolysis of the hydrazide moiety, although this is less common under standard chromatographic conditions.
Recommendations:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a basic modifier like triethylamine (TEA) or ammonia. A common practice is to use a mobile phase containing 0.5-1% TEA. This deprotonates the acidic silanol groups, minimizing unwanted interactions.
-
Use Alumina: Basic or neutral alumina can be an excellent alternative to silica gel for purifying basic compounds.
-
Run a Quick Test: Before committing your entire batch, run a small-scale TLC or a small plug of silica to see if the compound streaks or if you get good recovery.
Troubleshooting and Detailed Protocols
Protocol 1: Optimized Recrystallization
Recrystallization is the most effective method for removing small amounts of impurities and achieving high crystalline purity. The key is selecting an appropriate solvent system.
Step 1: Solvent Selection
The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.
| Solvent | Boiling Point (°C) | Suitability & Comments |
| Ethanol | 78 | Good starting point. The compound is likely to have moderate solubility. |
| Isopropanol | 82 | Similar to ethanol, may offer better crystal formation. |
| Ethyl Acetate | 77 | A less polar option. Can be used in a co-solvent system with hexanes. |
| Acetonitrile | 82 | A polar aprotic solvent that can be effective. |
| Water | 100 | The compound may have some water solubility due to the hydrazide group. Can be used as an anti-solvent. |
Step 2: Recrystallization Workflow
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude solid until it just dissolves completely.
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum. A melting point analysis should be performed to confirm purity. A sharp melting point indicates high purity.
Caption: Troubleshooting flowchart for a failed recrystallization experiment.
Protocol 2: Purification via Acid-Base Extraction
This technique leverages the basicity of the pyridine ring to separate it from neutral or acidic impurities.
Caption: Workflow for purification using acid-base liquid-liquid extraction.
Step-by-Step Methodology:
-
Dissolve: Dissolve the crude material in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Bicarbonate Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution. This will remove acidic impurities like residual acetic acid by converting them to their water-soluble sodium salts. Discard the aqueous layer.
-
Acid Extraction: Extract the organic layer with 1M hydrochloric acid (HCl). The basic pyridine nitrogen will be protonated, forming a hydrochloride salt that is soluble in the aqueous layer. Your desired product will move to the aqueous layer, leaving neutral impurities (like any diacylated byproducts) in the organic layer.
-
Isolate Neutral Impurities: Separate and save the organic layer, which contains neutral impurities.
-
Basify and Re-extract: Place the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is basic (pH > 8), confirmed with pH paper. This deprotonates your product, causing it to precipitate or become soluble again in an organic solvent.
-
Final Extraction: Extract the basified aqueous solution multiple times with fresh ethyl acetate or DCM.
-
Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Technical Support Center: N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Introduction
This guide provides comprehensive technical support for researchers and drug development professionals using N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide (CAS No. 1150561-82-2). As a substituted pyridinyl acetohydrazide, this compound possesses a unique combination of functional groups—a halogenated pyridine ring and a reactive hydrazide moiety—that make it a valuable building block in medicinal chemistry and synthetic organic chemistry.[1][2] However, these same features necessitate careful consideration of its stability and storage to ensure experimental reproducibility and integrity. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during its handling and use.
Core Stability & Storage Profile
| Parameter | Recommendation | Rationale & Cited Evidence |
| CAS Number | 1150561-82-2 | N/A |
| Molecular Formula | C₇H₇ClFN₃O | [3] |
| Molecular Weight | 203.60 g/mol | [3] |
| Long-Term Storage | Sealed in a dry environment at 2-8°C. | Supplier data explicitly states this as the optimal condition for maintaining compound integrity.[3] Refrigeration slows down potential degradation kinetics, while a dry, sealed environment prevents hydrolysis. |
| Shipment | Cold-chain transportation required. | This indicates that the compound may be sensitive to temperature fluctuations even for short durations.[3] |
| Solution Stability | Best prepared fresh. If short-term storage is needed, store at ≤ -20°C. Avoid acidic conditions. | Hydrazide and hydrazone functionalities can be susceptible to hydrolysis. Stability is generally greatest near neutral pH.[4] Acid-catalyzed hydrolysis is a known degradation pathway for hydrazones.[5] |
| Hygroscopicity | Assumed to be hygroscopic. | The parent compound, acetohydrazide, is known to be hygroscopic.[6] It is best practice to handle this derivative with similar precautions. |
Frequently Asked Questions (FAQs)
Q1: How should I handle the compound upon receiving it?
A1: Upon receipt, the compound, which should arrive via cold-chain transport, should be immediately transferred to a refrigerator and stored at 2-8°C.[3] Before opening, allow the container to equilibrate to room temperature in a desiccator. This critical step prevents atmospheric moisture from condensing on the cold solid, which could compromise its stability due to the hygroscopic nature of hydrazide compounds.[6]
Q2: My stock solution appears cloudy, or I'm seeing inconsistent results. What could be the cause?
A2: Cloudiness or variability in results often points to compound degradation or poor solubility. The primary suspect for degradation in solution is hydrolysis of the hydrazide bond.[4]
-
pH of the Solvent: Hydrazides are most stable at a neutral pH. If your experimental buffer or solvent system is acidic, it can catalyze the cleavage of the N-N bond.[5]
-
Age of the Solution: Stock solutions should always be prepared fresh for the most reliable results. If storage is unavoidable, aliquot the solution into single-use volumes and store at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents for preparing stock solutions to minimize water content and potential contaminants.
Q3: What are the visible signs of degradation for the solid compound?
A3: While subtle degradation may not be visible, you should be cautious if you observe:
-
Change in Color: A noticeable shift from its original color (typically white to off-white).
-
Clumping or "Wet" Appearance: This indicates moisture absorption, which can be a precursor to hydrolysis.[6]
-
Discrepancy in Analytical Data: If you observe new peaks in your analytical chromatogram (e.g., HPLC, LC-MS) or shifts in NMR spectra compared to the initial quality control data, degradation has likely occurred.
Q4: What solvents are recommended for preparing stock solutions?
A4: While specific solubility data for this compound is not widely published, acetohydrazide derivatives are typically soluble in polar organic solvents.[7] We recommend starting with high-purity, anhydrous DMSO or DMF. For aqueous buffers, first, dissolve the compound in a minimal amount of DMSO before diluting it carefully with the aqueous medium to avoid precipitation. Always perform a small-scale solubility test first.
Troubleshooting & Experimental Protocols
Troubleshooting Workflow for Unexpected Experimental Results
This workflow provides a logical sequence to diagnose issues that may be related to the stability of this compound.
Caption: Troubleshooting workflow for stability issues.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting potential degradants. This method is based on standard practices for analyzing pyridine derivatives.[8][9]
1. Objective: To quantify the purity of the compound and identify the presence of impurities or degradation products using Reversed-Phase HPLC with UV detection.
2. Materials:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (FA), HPLC-grade
-
HPLC system with UV or Photodiode Array (PDA) detector
-
C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
3. Mobile Phase Preparation:
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water.
-
Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile. (Rationale: A C18 column is effective for retaining and separating aromatic compounds. The formic acid helps to protonate silanols on the column, improving peak shape, and provides a source of protons for mass spectrometry if used.)
4. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in Acetonitrile or DMSO.
-
Dilute this stock solution to a final concentration of approximately 0.1 mg/mL using a 50:50 mixture of MPA and MPB.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: A photodiode array (PDA) detector is recommended to scan from 210-400 nm. If using a single wavelength detector, monitor at 254 nm as a starting point.
-
Gradient Elution:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
6. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The presence of significant secondary peaks, particularly those that grow over time in solution stability studies, indicates degradation. The early-eluting peaks may correspond to more polar hydrolysis products.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 1150561-82-2: Acetic acid, 2-(5-chloro-3-fluoro-2-pyri… [cymitquimica.com]
- 3. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]
- 4. raineslab.com [raineslab.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. helixchrom.com [helixchrom.com]
Technical Support Center: N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide Synthesis
Welcome to the technical support center for the synthesis of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important intermediate. We will address specific issues in a practical, question-and-answer format, grounded in established chemical principles, to help you optimize your reaction yield and purity.
The synthesis of this compound is typically a two-step process. First, a nucleophilic aromatic substitution reaction is performed on a suitable di-halogenated pyridine with hydrazine to form the key intermediate, 2-hydrazinyl-5-chloro-3-fluoropyridine. This intermediate is then acetylated to yield the final product. This guide provides troubleshooting for both stages of the synthesis.
Caption: General two-step synthesis workflow.
Troubleshooting Guide & FAQs
This section addresses common problems that can lead to diminished yields or impure products.
Part 1: Issues with the Hydrazine Intermediate (Step 1)
Question 1: The yield of my 2-hydrazinyl-5-chloro-3-fluoropyridine intermediate is very low. What are the likely causes?
Answer: Low yield in the initial hydrazinolysis step is a frequent challenge. The primary causes are typically incomplete reaction, suboptimal reaction conditions, or issues during the workup phase.
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Incomplete Reaction: The nucleophilic substitution of a chlorine atom on the pyridine ring by hydrazine can be sluggish. Ensure your reaction is running for a sufficient duration and at an appropriate temperature. Reactions are often heated to reflux (around 100 °C) for extended periods (24-48 hours) to drive them to completion.[1] Monitoring the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[1]
-
Reagent Stoichiometry: A significant excess of hydrazine hydrate (e.g., 10 equivalents or more) is often used to ensure the di-halopyridine is fully consumed and to minimize the formation of dimeric byproducts.[1]
-
Workup and Extraction: The hydrazinyl-pyridine intermediate possesses both basic (hydrazine) and weakly basic (pyridine) nitrogen atoms, which can lead to some water solubility, especially in acidic conditions. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.[1][2]
Question 2: My TLC plate shows multiple spots after the hydrazinolysis reaction. What are these byproducts?
Answer: Besides unreacted starting material, the most common byproduct is the result of a second substitution reaction where two pyridine molecules react with one hydrazine molecule. Using a large excess of hydrazine hydrate helps to statistically favor the desired mono-substitution product.
Part 2: Issues with the Acetylation Reaction (Step 2)
Question 3: My final acetylation step is yielding a complex mixture with a low yield of the desired product. What is going wrong?
Answer: The acetylation of the hydrazine intermediate is the most critical step for controlling purity. The primary issue is often over-acetylation, leading to the formation of a di-acetylated byproduct. The hydrazine moiety has two nitrogen atoms (-NH-NH2) that can be acetylated.
Caption: Troubleshooting logic for the acetylation step.
Question 4: How can I selectively achieve mono-acetylation and prevent the formation of the di-acetylated byproduct?
Answer: Achieving selective mono-acetylation is key to a high yield. This requires precise control over the reaction conditions.
-
Control Stoichiometry: Use a slight excess, but no more than 1.1 equivalents, of your acetylating agent (e.g., acetic anhydride or acetyl chloride).
-
Lower the Temperature: Perform the reaction at a reduced temperature, typically starting at 0 °C (ice bath). This moderates the reactivity of the acetylating agent, favoring the more nucleophilic terminal -NH2 group and reducing the likelihood of the second, less reactive -NH- group reacting.[2]
-
Slow Addition: Add the acetylating agent dropwise to the solution of your hydrazine intermediate over a period of 15-30 minutes.[3] This maintains a low concentration of the acetylating agent in the reaction flask at any given moment, further enhancing selectivity.
-
Choice of Base: If using acetyl chloride, a non-nucleophilic base like triethylamine or pyridine is required to scavenge the HCl byproduct. The choice of base can influence the reaction rate and selectivity.
Question 5: My reaction mixture turns dark, and the product is difficult to purify. What causes this decomposition?
Answer: Hydrazines and their derivatives can be susceptible to oxidation, especially when exposed to air for prolonged periods or in the presence of trace metal impurities.[3] This can lead to the formation of colored, tarry byproducts. It is good practice to conduct the acetylation step under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. Storing the hydrazine intermediate under an inert atmosphere and protecting it from light is also recommended.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-hydrazinyl-5-chloro-3-fluoropyridine
This protocol is adapted from procedures for similar hydrazinopyridines.[1][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-dichloro-3-fluoropyridine (1.0 eq).
-
Reagent Addition: Add hydrazine hydrate (8-10 eq) and ethanol or butanol as a solvent.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 mixture of hexane:ethyl acetate).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add deionized water to the residue and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified further by column chromatography or recrystallization if necessary.
Protocol 2: Synthesis of this compound
This protocol is based on standard N-acetylation procedures for hydrazides.[5][6]
-
Setup: Dissolve 2-hydrazinyl-5-chloro-3-fluoropyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution over 15 minutes. If using acetyl chloride, pre-mix it with a non-nucleophilic base like triethylamine (1.1 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction to completion by TLC.
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol or ethyl acetate/hexane to yield the final product as a solid.
Data Summary
Table 1: Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low Yield in Step 1 | Incomplete reaction | Increase reaction time/temperature; monitor by TLC/LC-MS. |
| Poor extraction | Perform multiple extractions with a suitable organic solvent. | |
| Low Yield in Step 2 | Di-acetylation byproduct | Lower reaction temperature to 0 °C; add acetylating agent slowly; use only 1.0-1.1 eq. |
| Oxidation of hydrazine | Run the reaction under an inert (N2 or Ar) atmosphere.[3] | |
| Impure Final Product | Incomplete reaction | Ensure starting material is fully consumed before workup. |
| Byproducts from Step 1 | Purify the hydrazine intermediate before proceeding to Step 2. | |
| Byproducts from Step 2 | Optimize acetylation conditions (see above); purify by recrystallization. |
References
- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijirset.com [ijirset.com]
Technical Support Center: N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
Introduction
Welcome to the technical support guide for N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide (CAS No. 1150561-82-2). This document is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments. As a novel chemical entity, comprehensive data on its biological activity, primary targets, and potential off-target effects may not be extensively published. This guide is designed to provide a foundational understanding of the molecule based on its structural components and to offer a systematic approach to troubleshooting common experimental challenges. Our goal is to empower you to anticipate, identify, and mitigate potential issues, ensuring the integrity and success of your research.
The insights and protocols described herein are based on established principles of chemical biology and pharmacology, drawing parallels from related chemical classes such as acetohydrazide derivatives and substituted pyridines.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that I should be aware of?
A1: This molecule has two key regions:
-
5-Chloro-3-fluoropyridin-2-yl ring: This is an electron-deficient heterocyclic ring system. The presence of two halogens (chloro and fluoro) significantly influences its electronic properties and potential for nucleophilic aromatic substitution (SNAr) reactions.[4] The pyridine nitrogen can also act as a hydrogen bond acceptor and may coordinate with metal ions.
-
Acetohydrazide side chain: The hydrazide functional group (-CO-NH-NH-) is known for its coordinating properties and can chelate metal ions, which may be relevant to its mechanism of action or potential for off-target effects, such as inhibition of metalloenzymes.[2] Hydrazides are also present in a wide range of biologically active compounds.[5]
Q2: What are the recommended handling and storage conditions for this compound?
A2: While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for related chemical structures should be followed.
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[6][7] Avoid generating dust if it is a solid.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, consider storing at -20°C, especially once dissolved in a solvent.
-
Solubility: It is advisable to perform initial solubility tests in common laboratory solvents such as DMSO, ethanol, or methanol. For cell-based assays, ensure the final concentration of the solvent is compatible with your experimental system and does not exceed cytotoxic levels (typically <0.5% for DMSO).
Q3: What are the general biological activities associated with acetohydrazide derivatives?
A3: Acetohydrazide derivatives have been reported to exhibit a broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][9] Their mechanisms can vary widely, from enzyme inhibition to DNA interaction.[2] This broad activity profile underscores the importance of thoroughly characterizing the specific effects of this compound in your system of interest.
Troubleshooting Experimental Challenges
This section addresses specific issues you may encounter during your experiments and provides actionable guidance to diagnose and resolve them.
Issue 1: Unexpected or High Cellular Toxicity
Q: My cells are showing significant death or growth inhibition at concentrations where I expect my target-specific effects to be minimal. What could be the cause, and how can I investigate it?
A: Unexpected toxicity can stem from several factors, including off-target effects, compound degradation, or non-specific reactivity.
Causality Explained: The 5-chloro-3-fluoropyridine ring is electron-deficient and could potentially react with cellular nucleophiles. Additionally, the acetohydrazide moiety could interfere with metabolic processes or induce stress pathways unrelated to your primary target.
-
Confirm Compound Integrity and Purity:
-
Action: Verify the purity of your compound stock using techniques like HPLC-MS or NMR.
-
Rationale: Impurities from synthesis or degradation products could be responsible for the observed toxicity.
-
-
Perform a Dose-Response Cytotoxicity Assay in Multiple Cell Lines:
-
Action: Use a panel of cell lines, including your primary experimental line and one or two unrelated lines (e.g., HEK293T, HeLa). Measure viability using a standard assay (e.g., MTT, CellTiter-Glo®).
-
Rationale: If the toxicity is consistent across different cell lines, it may indicate a general cytotoxic mechanism rather than a target-specific effect.
-
-
Assess Markers of Cellular Stress:
-
Action: Treat cells with a sub-lethal concentration of the compound and perform assays for common stress pathways.
-
Oxidative Stress: Measure reactive oxygen species (ROS) levels using a probe like DCFDA.
-
ER Stress: Use western blotting to check for upregulation of markers like CHOP or BiP.
-
DNA Damage: Stain for γH2AX foci.
-
-
Rationale: This can help pinpoint the specific off-target pathway responsible for the toxicity.
-
Caption: A stepwise workflow to diagnose the cause of unexpected cellular toxicity.
Issue 2: Inconsistent or Non-reproducible Results
Q: I'm observing variability in my assay results between experiments. What are the likely sources of this inconsistency?
A: Inconsistent results are often related to compound stability, solubility, or interactions with assay components.
Causality Explained: The acetohydrazide functional group can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in serum-containing media. Poor solubility can lead to compound precipitation, effectively lowering the active concentration in your assay.
-
Evaluate Compound Stability in Assay Media:
-
Protocol:
-
Incubate this compound in your complete cell culture medium at 37°C.
-
Take aliquots at different time points (e.g., 0, 2, 8, 24 hours).
-
Analyze the concentration of the parent compound in each aliquot by LC-MS.
-
-
Rationale: This will determine the compound's half-life in your experimental conditions and inform the optimal timing for media changes or compound re-administration.
-
-
Check for Compound Precipitation:
-
Action: After preparing your final dilution in aqueous media, centrifuge the solution at high speed (e.g., >14,000 rpm) for 10-15 minutes. Measure the concentration of the compound in the supernatant via UV-Vis spectroscopy or LC-MS and compare it to the expected concentration.
-
Rationale: This directly assesses whether the compound is remaining in solution at the tested concentrations.
-
-
Assess for Interference with Assay Readout:
-
Action: Run your assay in a cell-free system with and without the compound. For example, if you are using a luciferase-based reporter assay, add the compound directly to a solution of luciferase and its substrate.
-
Rationale: Some compounds can directly inhibit or enhance reporter enzymes or interfere with fluorescent readouts, leading to artifacts.
-
Caption: A decision tree to identify and address sources of experimental variability.
Issue 3: Phenotype Does Not Match Expected On-Target Effect
Q: I'm observing a clear biological effect, but it doesn't align with the known function of my intended target. How can I identify the actual target or off-target responsible?
A: This is a common challenge in drug discovery. The observed phenotype may be due to the compound binding to an unexpected protein (an off-target) or modulating a pathway indirectly. A systematic approach to target deconvolution is necessary.
Causality Explained: Small molecules often have multiple binding partners with varying affinities. The chloro-fluoro-pyridine core and the flexible acetohydrazide side chain create a pharmacophore that could fit into the binding pockets of various proteins, including kinases, metalloenzymes, or transferases.
| Strategy | Principle | Pros | Cons |
| Affinity Chromatography | The compound is immobilized on a solid support to "pull down" binding proteins from cell lysates. | Directly identifies binding partners. | Can be technically challenging; may miss low-affinity interactions. |
| Thermal Proteome Profiling (TPP) | Measures changes in protein thermal stability across the proteome upon ligand binding. | In-situ method, no compound modification needed. | Requires specialized mass spectrometry capabilities. |
| Kinase/Enzyme Panel Screening | The compound is screened against a large panel of purified kinases or other enzymes. | Provides a broad overview of potential off-targets in a specific protein class. | Limited to the proteins included in the panel; may not reflect cellular context. |
| Genetic Approaches (e.g., CRISPR screen) | Identify genes that, when knocked out, confer resistance or sensitivity to the compound. | Provides functional validation of the target pathway. | Can be resource-intensive; may identify pathway members, not the direct target. |
-
Select a Service Provider: Choose a commercial vendor that offers broad kinase panel screening (e.g., >400 kinases).
-
Determine Screening Concentration: Select a concentration that is 10-100 fold higher than the EC50/IC50 for your desired phenotype to maximize the chances of detecting off-targets. A common starting point is 1 µM or 10 µM.
-
Submit the Compound: Provide the vendor with a high-purity stock solution of this compound.
-
Analyze the Data: The results will be provided as percent inhibition for each kinase. Focus on kinases that are inhibited by >50-70%.
-
Validate Hits: Select the top 2-3 off-target "hits" and validate them using orthogonal assays.
-
Confirm direct binding using methods like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).
-
Measure the IC50 of your compound against the purified enzyme.
-
Use siRNA or shRNA to knock down the identified off-target in your cells and see if it recapitulates or blocks the phenotype observed with your compound.
-
References
- 1. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetylated hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N'-(5-Chloro-3-fluoropyyridin-2-yl)acetohydrazide Assay Interference
Introduction
Welcome to the technical support guide for N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in their experimental workflows. While this compound is a valuable tool in various research contexts, its unique chemical structure, which includes a hydrazide moiety, can sometimes lead to assay interference.[1][2] This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you identify, understand, and mitigate potential assay artifacts, ensuring the accuracy and reliability of your results.
The hydrazide functional group is known for its reactivity and can participate in various chemical reactions that may not be related to the specific biological target of interest.[1][3] This can lead to false-positive or false-negative results in high-throughput screening (HTS) and other sensitive biochemical or cell-based assays.[4][5][6] Understanding the potential for interference is the first step toward generating high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a heterocyclic organic compound with the molecular formula C7H7ClFN3O.[7][8] It belongs to the class of hydrazides, which are derivatives of hydrazine.[1] Compounds with similar structures have been investigated for a range of biological activities, including as potential inhibitors of enzymes like Janus kinase (Jak) in the Jak/Stat pathway.[9] The substituted pyridine ring is a common scaffold in medicinal chemistry.
Q2: What are the primary mechanisms by which this compound might interfere with my assay?
The primary concern with this compound, and hydrazides in general, stems from their chemical reactivity.[1][4][5] Potential interference mechanisms include:
-
Chemical Reactivity: The hydrazide group is nucleophilic and can react with electrophilic components in your assay, such as aldehydes, ketones, or certain reactive amino acid side chains on proteins.[4][5] This can lead to covalent modification of assay reagents or the biological target, resulting in a false signal.
-
Redox Activity: Hydrazines and their derivatives can undergo oxidation-reduction reactions, which can interfere with assays that are sensitive to the redox state of the system or that use redox-active reporters.[3]
-
Compound Aggregation: At higher concentrations, small molecules can form colloidal aggregates that nonspecifically sequester and inhibit enzymes, leading to false-positive results.[10][11]
-
Fluorescence Interference: If you are using a fluorescence-based assay, the compound could be intrinsically fluorescent (autofluorescence) or it could quench the fluorescence of your reporter molecule, leading to false positives or false negatives, respectively.[10][12][13]
Q3: My initial screen with this compound showed activity. How can I determine if this is a genuine hit or an artifact?
Congratulations on your initial finding! The next crucial step is to perform a series of counter-screens and orthogonal assays to validate your result. Here is a logical workflow to follow:
Troubleshooting Workflow for Hit Validation
Caption: A stepwise workflow for validating hits obtained with potentially interfering compounds.
Guide 1: Assessing Compound Purity and Identity
Issue: The observed activity might be due to a more potent impurity from the synthesis of this compound.[14]
Troubleshooting Steps:
-
LC-MS Analysis: Confirm the molecular weight of your compound.[15][16] The expected molecular weight for C7H7ClFN3O is approximately 203.60 g/mol .[7][8]
-
Purity Assessment: Use HPLC with UV detection to assess the purity of your sample. A purity of >95% is generally recommended for screening campaigns.
-
Structure Confirmation: If possible, use NMR spectroscopy to confirm the chemical structure of the compound.
| Analytical Technique | Parameter to Check | Acceptable Criteria |
| LC-MS | Molecular Weight | Corresponds to 203.60 ± 0.1 Da |
| HPLC-UV | Purity | ≥ 95% |
| ¹H NMR | Spectral Data | Matches the expected structure |
Protocol 1: Basic LC-MS Protocol for Purity Assessment
Objective: To confirm the identity and purity of your this compound sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of your compound in DMSO. Dilute this stock to 10 µM in a 50:50 mixture of water and acetonitrile with 0.1% formic acid.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[17]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-500.
-
-
Analysis: Look for a dominant peak in the chromatogram with a corresponding mass spectrum showing an ion at m/z ~204.6 [M+H]⁺. Integrate the peak areas in the chromatogram to estimate purity.
Guide 2: Investigating Chemical Reactivity
Issue: The hydrazide moiety of this compound may be forming covalent bonds with nucleophilic residues (like cysteine) in your target protein or other assay components.[4][5]
Troubleshooting Steps:
-
Thiol Reactivity Assay: A common counter-screen involves incubating the compound with a thiol-containing molecule like glutathione (GSH) and monitoring the depletion of the compound over time by LC-MS.
-
Pre-incubation Test: Pre-incubate your target protein with the compound for varying amounts of time before initiating the assay. A time-dependent increase in inhibition may suggest covalent modification.
Protocol 2: Glutathione (GSH) Reactivity Assay
Objective: To assess the potential for your compound to react with sulfhydryl groups.
Methodology:
-
Prepare a solution of your compound (e.g., 10 µM) and GSH (e.g., 1 mM) in your assay buffer.
-
Incubate the mixture at room temperature.
-
At various time points (e.g., 0, 1, 2, 4 hours), take an aliquot of the reaction and quench it by adding an excess of cold acetonitrile.
-
Analyze the samples by LC-MS to monitor the disappearance of the parent compound peak.
-
Interpretation: A rapid decrease in the parent compound peak area in the presence of GSH suggests potential thiol reactivity.
Guide 3: Detecting Compound Aggregation
Issue: The compound may be forming aggregates at the concentrations used in your assay, leading to non-specific inhibition.[10][11]
Troubleshooting Steps:
-
Detergent Test: Re-run your assay with the inclusion of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.[18][19] A significant rightward shift in the IC50 curve in the presence of detergent is a strong indicator of aggregation-based interference.
-
Dynamic Light Scattering (DLS): This technique can directly measure the formation of particles in your compound solution at various concentrations.
Protocol 3: Aggregation Counter-Screen with Detergent
Objective: To determine if the observed activity is due to compound aggregation.
Methodology:
-
Prepare two sets of dose-response curves for this compound.
-
In the first set, use your standard assay buffer.
-
In the second set, use your standard assay buffer supplemented with 0.01% Triton X-100.
-
Perform the assay and calculate the IC50 values for both conditions.
-
Analysis: Compare the dose-response curves. A significant loss of potency (e.g., >10-fold increase in IC50) in the presence of Triton X-100 strongly suggests that the compound's activity is mediated by aggregation.[19]
| Condition | Observed IC50 | Interpretation |
| Standard Buffer | 1 µM | Potent hit |
| Buffer + 0.01% Triton X-100 | > 50 µM | Activity is likely due to aggregation |
| Buffer + 0.01% Triton X-100 | 1.5 µM | Aggregation is unlikely to be the primary mechanism |
Guide 4: Addressing Fluorescence Interference
Issue: In fluorescence-based assays, the compound may be autofluorescent or act as a quencher, leading to erroneous results.[10][12][13]
Troubleshooting Steps:
-
"Compound-Only" Control: Run your assay with the compound at the highest screening concentration but without the biological target or other key reagents. A high signal in these wells indicates autofluorescence.[18]
-
Spectral Scanning: Use a spectrophotometer to measure the excitation and emission spectra of the compound. Overlap with your assay's fluorophore spectra indicates a high potential for interference.
-
"Fluorophore-Only" Control: To check for quenching, incubate the compound with your fluorescent probe (in the absence of the biological target). A decrease in fluorescence compared to the probe alone suggests quenching.[10]
Mitigation Strategies for Fluorescence Interference:
-
Switch to Red-Shifted Dyes: Autofluorescence is often more pronounced in the blue-green part of the spectrum. Switching to fluorophores that excite and emit at longer wavelengths (>650 nm) can often circumvent the issue.[10]
-
Use a "Pre-read" Protocol: Measure the fluorescence of the plate after compound addition but before the reaction-initiating step. This background can then be subtracted from the final reading.[18]
-
Time-Resolved Fluorescence (TRF): This technology can minimize interference from short-lived background fluorescence.
Concluding Remarks
Navigating the complexities of assay interference is a critical aspect of modern drug discovery and chemical biology research. The presence of a hydrazide moiety in this compound necessitates a thorough and systematic approach to hit validation. By employing the troubleshooting guides and protocols outlined in this document, researchers can confidently distinguish between genuine biological activity and assay artifacts, thereby saving valuable time and resources. Always remember to use appropriate controls and orthogonal validation methods to ensure the integrity of your scientific findings.
References
- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1150561-82-2|this compound|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lcms.cz [lcms.cz]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. lcms.cz [lcms.cz]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide Degradation Pathway Analysis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals investigating the chemical stability and degradation pathways of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide. The following sections provide answers to frequently asked questions and detailed troubleshooting workflows for common experimental challenges.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most probable sites of degradation on the this compound molecule?
A1: Based on its chemical structure, this compound has two primary points of potential instability under typical stress conditions:
-
The Hydrazide Linkage (-CO-NH-NH-): This is the most likely site for degradation. Hydrazide bonds are susceptible to hydrolysis under both acidic and basic conditions, which would cleave the molecule into 5-Chloro-3-fluoropyridin-2-amine and acetic hydrazide or further degradation products. This functional group can also be sensitive to oxidative stress.
-
The Substituted Pyridine Ring: While generally stable, halogenated aromatic rings can be susceptible to nucleophilic substitution or degradation under harsh conditions, particularly strong UV light (photodegradation) or in the presence of strong nucleophiles. The electron-withdrawing nature of the fluorine and chlorine atoms can influence the reactivity of the pyridine ring.
Below is a diagram illustrating these potential degradation sites.
Caption: Key potential degradation sites on the parent molecule.
Q2: How should I design a forced degradation (stress testing) study for this compound?
A2: Forced degradation studies are essential to understand a compound's intrinsic stability and to develop stability-indicating analytical methods. We recommend following the principles outlined in the ICH Q1A guideline on stability testing. A typical study involves subjecting the compound (in solution and/or as a solid) to a variety of stress conditions. The goal is to achieve 5-20% degradation of the parent compound.
Table 1: Recommended Forced Degradation Conditions
| Stress Condition | Reagents & Conditions | Typical Duration | Primary Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 2 - 24 hours | Hydrolysis of the hydrazide bond |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 2 - 24 hours | Hydrolysis of the hydrazide bond |
| Oxidation | 3% H₂O₂ at Room Temp | 4 - 48 hours | Oxidation of the hydrazide moiety |
| Thermal | 80 °C (in solid state and solution) | 24 - 72 hours | General decomposition |
| Photolytic | ICH Q1B options (e.g., 1.2 million lux hours and 200 watt hours/m²) | Variable | Photodegradation of the pyridine ring and other chromophores |
Note: These are starting conditions and should be optimized for your specific compound.
Q3: What is the best analytical technique for monitoring the degradation and identifying the byproducts?
A3: The gold standard for this type of analysis is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) .
-
HPLC with UV Detection: This provides the quantitative data. A reversed-phase C18 column is a good starting point. The HPLC method must be "stability-indicating," meaning it can separate the parent compound from all significant degradation products and impurities.
-
Mass Spectrometry (MS): This is crucial for identifying the unknown degradation products. By determining the mass-to-charge ratio (m/z) of the new peaks, you can deduce their elemental composition and propose structures. Tandem MS (MS/MS) provides fragmentation data that acts like a fingerprint to confirm the proposed structure.
Part 2: Troubleshooting Guides
Scenario 1: "I see new peaks in my HPLC chromatogram after acid hydrolysis. How do I identify them?"
This is a common and expected outcome. The appearance of new peaks confirms that your compound is degrading under the stress condition. The challenge is to identify these "unknowns."
Troubleshooting Workflow: Identification of Degradation Products
Step 1: Confirm Parent Compound Mass
-
Before analyzing the stressed sample, inject a standard of your pure this compound into the LC-MS system.
-
Confirm you can detect its protonated molecule, [M+H]⁺. The theoretical exact mass is 219.0105. You should observe an ion at approximately m/z 219.01. This confirms your system is working correctly.
Step 2: Analyze the Stressed Sample with LC-MS
-
Inject the sample from your acid hydrolysis experiment.
-
Obtain the mass spectra for each new peak in the chromatogram.
Step 3: Propose Structures Based on Mass Differences
-
Compare the m/z of each degradant peak to the parent compound's m/z.
-
Example Hypothesis: If you observe a peak at m/z 177.99, the mass difference is ~41.02 Da. This corresponds to the loss of an acetyl group (CH₃CO), strongly suggesting hydrolysis of the N-acetyl bond. The resulting structure would be N'-(5-chloro-3-fluoropyridin-2-yl)hydrazine.
-
Example Hypothesis 2: A peak at m/z 161.98 would suggest a complete cleavage of the hydrazide, leaving 5-chloro-3-fluoropyridin-2-amine.
Step 4: Confirm Structures with Tandem MS (MS/MS)
-
Perform an MS/MS experiment on both the parent ion (m/z 219) and the suspected degradant ions.
-
Compare the fragmentation patterns. A true degradant will often share common fragments with the parent compound, corresponding to the stable parts of the molecule (like the chloro-fluoropyridine ring). This provides a high degree of confidence in your identification.
Validation & Comparative
Validating Efficacy: A Comparative Analysis of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide and Isoniazid as Potential Antitubercular Agents
A Technical Guide for Drug Development Professionals
The hydrazide functional group is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its versatile reactivity and broad spectrum of biological activities.[1] Historically, hydrazide-based drugs like Isoniazid have been pivotal in the treatment of tuberculosis.[2][3] The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the exploration of new chemical entities. This guide focuses on N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, a substituted pyridinyl acetohydrazide, as a candidate for such exploration. Its structural features, combining a halogenated pyridine ring with an acetohydrazide moiety, present a compelling case for investigation into its potential antimicrobial properties.[4]
This guide will dissect the synthesis of this compound, compare its hypothetical antitubercular activity with Isoniazid using standardized in vitro methods, and provide detailed, reproducible experimental protocols to enable researchers to validate these findings.
Synthesis of Key Compounds
The synthesis of both this compound and the comparator, Isoniazid, involves the reaction of a corresponding ester with hydrazine hydrate. This is a well-established and efficient method for the formation of hydrazides.[1]
Synthesis of this compound (Hypothetical Route)
A plausible and efficient synthesis of the title compound would start from the commercially available 2-amino-5-chloro-3-fluoropyridine. This starting material can be converted to the corresponding ethyl ester, which is then reacted with hydrazine hydrate.
Diagram: Synthesis of this compound
Caption: Proposed synthesis of the target compound.
Synthesis of Isoniazid (Isonicotinic Acid Hydrazide)
Isoniazid is synthesized by reacting the ethyl ester of isonicotinic acid with hydrazine hydrate.[5] This is a straightforward and widely used industrial method.
Diagram: Synthesis of Isoniazid
Caption: Established synthesis route for Isoniazid.
Comparative In Vitro Efficacy: Antitubercular Activity
The primary measure of in vitro antitubercular activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6] For this comparative guide, we will evaluate the MIC of this compound and Isoniazid against a reference strain of Mycobacterium tuberculosis (e.g., H37Rv). The broth microdilution method is a standardized and quantitative technique for determining MIC values and will be the basis for our comparison.[6][7]
Mechanism of Action: Isoniazid
Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme KatG.[8] The activated form of Isoniazid then covalently inhibits InhA, an enoyl-acyl carrier protein reductase, which is essential for the synthesis of mycolic acids, a critical component of the mycobacterial cell wall.[9] Resistance to Isoniazid most commonly arises from mutations in the katG gene.[8]
Hypothetical Performance of this compound
Given the structural similarities to Isoniazid, it is hypothesized that this compound may also act as a prodrug targeting mycolic acid synthesis. The presence of chloro and fluoro substituents on the pyridine ring could potentially alter its electronic properties and susceptibility to activation by KatG, as well as its binding affinity to the target enzyme, InhA. This could lead to differences in its MIC value compared to Isoniazid.
Data Presentation: Comparative MIC Values
The following table presents hypothetical, yet plausible, MIC data for this compound against Mycobacterium tuberculosis H37Rv, with Isoniazid as the reference compound.
| Compound | Mycobacterium tuberculosis H37Rv MIC (µg/mL) |
| This compound | 0.1 |
| Isoniazid (Reference) | 0.05 |
Note: The above data is hypothetical and for illustrative purposes. Actual experimental results may vary.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[7][10]
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination.
Materials and Reagents
-
This compound
-
Isoniazid (Sigma-Aldrich or equivalent)
-
Mycobacterium tuberculosis H37Rv (ATCC 27294 or equivalent)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (albumin-dextrose-catalase)
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline solution
-
McFarland 0.5 turbidity standard
Step-by-Step Methodology
-
Preparation of Compound Stock Solutions:
-
Dissolve this compound and Isoniazid in DMSO to a final concentration of 10 mg/mL.
-
Further dilute the stock solutions in Middlebrook 7H9 broth to a starting concentration for the serial dilutions.
-
-
Preparation of the 96-Well Plate:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the starting compound dilution to the first well of each row designated for a test compound.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Include a positive control (broth and bacteria, no compound) and a negative control (broth only) on each plate.
-
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.
-
Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard.
-
Dilute the standardized inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control wells).
-
Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the positive control wells.
-
-
Reading and Interpretation of Results:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.[6]
-
Results can be read visually or with a microplate reader by measuring absorbance at 600 nm.
-
Conclusion and Future Directions
This guide provides a framework for the comparative evaluation of this compound as a potential antitubercular agent against the established drug Isoniazid. The provided synthesis strategies and detailed experimental protocol for MIC determination offer a robust starting point for researchers in the field.
While the hypothetical data suggests that this compound may possess promising antitubercular activity, further experimental validation is crucial. Future studies should include testing against a panel of drug-resistant M. tuberculosis strains, cytotoxicity assays to determine the therapeutic index, and in vivo efficacy studies in appropriate animal models. Elucidating the precise mechanism of action will also be a critical step in the development of this and other novel hydrazide-based compounds in the ongoing fight against tuberculosis.
References
- 1. Main methods of synthesizing isoniazid in laboratory [wisdomlib.org]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Isoniazid - Wikipedia [en.wikipedia.org]
- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Broth Microdilution | MI [microbiology.mlsascp.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. Overview on mechanisms of isoniazid action and resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms for isoniazid action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nih.org.pk [nih.org.pk]
A Comparative Guide to N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide Analogs in Drug Discovery
This guide provides a comparative analysis of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide analogs, synthesizing available data to inform researchers, scientists, and drug development professionals. In the absence of direct comparative studies on a homologous series of this compound analogs, this document draws upon published research on structurally related pyridine and acetohydrazide derivatives to elucidate potential structure-activity relationships (SAR) and guide future research.
Introduction to the N'-(Pyridinyl)acetohydrazide Scaffold
The N'-(pyridinyl)acetohydrazide moiety is a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The core structure combines a pyridine ring, a known pharmacophore present in numerous FDA-approved drugs, with an acetohydrazide linker, which can participate in various biological interactions. The specific compound, this compound, features a di-substituted pyridine ring with a chloro and a fluoro group, which can significantly influence its physicochemical properties and biological target interactions. Halogenation is a common strategy in drug design to modulate potency, selectivity, and metabolic stability[1].
This guide will explore analogs based on modifications of the pyridine ring and the acetohydrazide group, focusing on their reported biological activities, primarily in the areas of antimicrobial and anticancer research.
Core Structure and Analogs
The general structure of the compounds discussed in this guide is based on the N'-(substituted-pyridin-2-yl)acetohydrazide backbone. Variations in substituents on the pyridine ring and modifications of the acetohydrazide group lead to a diverse range of analogs with distinct biological profiles.
Caption: General scaffold of N'-(pyridin-2-yl)acetohydrazide and key modification points.
Comparative Analysis of Biological Activities
Antimicrobial Activity
The pyridine ring is a well-established pharmacophore in antimicrobial agents. The acetohydrazide moiety can also contribute to the antimicrobial profile, often through the formation of Schiff bases or other derivatives.
A study on pyridine carbohydrazides reported potent activity against multidrug-resistant (MDR) strains of Candida spp., with some compounds showing minimum inhibitory concentration (MIC) values in the range of 16–24 µg/mL[2]. Another study highlighted that cyanopyridine derivatives exhibited promising antimicrobial properties, with some compounds showing MICs of 3.91 µg/mL against E. coli[3]. While these studies do not feature the exact this compound core, they provide valuable insights into the antimicrobial potential of related structures.
Table 1: Comparison of Antimicrobial Activity of Pyridine-based Analogs
| Compound/Analog Series | Target Organism(s) | Key Findings | Reference |
| Pyridine carbohydrazide derivatives | Candida spp. (MDR) | MICs of 16–24 µg/mL. | [2] |
| 3-Cyanopyridine derivatives | E. coli | MICs as low as 3.91 µg/mL. | [3] |
| Pyridine-based thiadiazole derivatives | E. coli, S. aureus, M. luteum, C. tenuis, A. niger | Broad-spectrum antimicrobial activity. | [4] |
| Pyridine acetohydrazide derivative (AHZ) modified cotton fabric | S. aureus, E. coli, C. albicans, A. flavus | Modified fabric showed significant antimicrobial activity. | [5] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standard protocol for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., 5 x 105 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C for 24-48 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compounds against various microorganisms. The use of standardized inocula and media ensures consistency and comparability of results across different studies.
Anticancer Activity
The pyridine scaffold is also prevalent in anticancer drug discovery, with several pyridine-containing molecules approved for cancer therapy[3]. Acetohydrazide derivatives have also been investigated as potential anticancer agents, with some showing potent antiproliferative activity[6].
Research on 5-chlorine-2-amino-pyrimidine derivatives, which share some structural similarities with the target scaffold, has identified potent inhibitors of Polo-like kinase 4 (PLK4), a promising therapeutic target in cancer[7]. One compound, 5f , demonstrated a PLK4 IC50 of 0.8 nM and an MCF-7 cell line IC50 of 0.48 µM[7]. Furthermore, benzohydrazide derivatives containing dihydropyrazoles have been evaluated as potential EGFR kinase inhibitors, with some compounds exhibiting potent anticancer activity[8].
Table 2: Comparison of Anticancer Activity of Structurally Related Analogs
| Compound/Analog Series | Target/Cell Line | Key Findings (IC50 values) | Reference |
| 5-Chlorine-2-amino-pyrimidine derivatives | PLK4 / MCF-7 | Compound 5f : PLK4 IC50 = 0.8 nM; MCF-7 IC50 = 0.48 µM. | [7] |
| Benzohydrazide-dihydropyrazole derivatives | EGFR / A549, MCF-7, HeLa, HepG2 | Compound H20 : EGFR IC50 = 0.08 µM. | [8] |
| 5-Chloro-3-hydroxymethyl-indole-2-carboxamide derivatives | EGFR | Compounds 15, 16, 19, 20 showed promising EGFR inhibitory activity. | [9] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
To assess the inhibitory activity of compounds against a specific kinase (e.g., PLK4, EGFR), a common method is a radiometric or fluorescence-based assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), and ATP (often radiolabeled with 32P or 33P, or a fluorescent ATP analog).
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated for a specific time at a controlled temperature.
-
Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence-based assays, the change in fluorescence is measured.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Structure-Activity Relationship (SAR) Insights
Based on the available literature for related compound series, several SAR insights can be inferred for the this compound scaffold:
-
Pyridine Ring Substitution: The nature and position of substituents on the pyridine ring are critical for activity. Halogen atoms, such as chlorine and fluorine, can enhance binding affinity and modulate pharmacokinetic properties[1]. The 5-chloro and 3-fluoro substitution pattern in the core molecule likely plays a significant role in its target interactions.
-
Acetohydrazide Modifications: The hydrazide moiety is a key interaction point. Derivatization of the terminal nitrogen, for instance, through the formation of hydrazones, can significantly alter the biological activity. The choice of the aldehyde or ketone used for condensation can introduce various steric and electronic features, leading to changes in potency and selectivity[4][10].
-
Overall Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for cell permeability and overall drug-like properties. Modifications to the scaffold should be guided by maintaining an optimal logP value for the intended biological application.
Conclusion and Future Directions
While a direct comparative analysis of this compound analogs is not yet available in the public domain, this guide provides a framework for understanding the potential of this scaffold by drawing parallels with structurally related compounds. The pyridine acetohydrazide core represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of antimicrobial and anticancer research.
Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs. This would involve:
-
Varying substituents on the pyridine ring: Exploring the impact of different electron-donating and electron-withdrawing groups at various positions.
-
Derivatizing the acetohydrazide moiety: Synthesizing a series of hydrazones with diverse aromatic and heterocyclic aldehydes and ketones.
-
Comprehensive biological screening: Evaluating the synthesized analogs in a panel of relevant antimicrobial and anticancer assays to establish a clear SAR.
Such a systematic approach will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.
References
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Acetohydrazide Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationships
Introduction
In the landscape of medicinal chemistry, the hydrazide-hydrazone scaffold represents a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2] Acetohydrazide derivatives, characterized by the core azomethine group (-NH-N=CH-), are at the forefront of this class, demonstrating a remarkable breadth of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3][4][5] The versatility of their synthesis allows for the creation of vast chemical libraries, enabling meticulous exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of acetohydrazide compounds, delving into their synthetic strategies, evaluating their performance across key therapeutic areas with supporting data, and detailing the self-validating experimental protocols essential for their rigorous assessment. Our objective is to furnish researchers, scientists, and drug development professionals with a technically robust resource to navigate the complexities and opportunities within this promising class of molecules.
The Synthetic Keystone: A Modular Approach to Diversity
The power of acetohydrazide chemistry lies in its straightforward and modular synthetic pathway, which facilitates the generation of diverse analogs for biological screening. This process is typically a three-step sequence, which provides a high degree of control over the final molecular architecture.[1][3][6]
The causality behind this experimental design is rooted in efficiency and versatility. The initial esterification and subsequent hydrazinolysis create a stable acetohydrazide intermediate. This intermediate acts as a versatile building block. The final condensation step is where molecular diversity is introduced; by reacting the core hydrazide with a wide array of substituted aldehydes or ketones, a large library of candidate compounds can be rapidly synthesized. This modularity is paramount for systematic SAR studies, allowing researchers to probe the effects of different functional groups on biological activity.[7][8]
Caption: General synthesis of acetohydrazide derivatives.
Comparative Biological Activity: A Multifaceted Profile
The therapeutic potential of acetohydrazide derivatives is broad. Below, we compare their performance in three critical areas: antimicrobial, anticancer, and anti-inflammatory action.
Antimicrobial Activity
Acetohydrazide derivatives have emerged as promising candidates in the fight against microbial resistance. Their mechanism of action is often linked to the inhibition of crucial bacterial enzymes, such as DNA gyrase, which is essential for DNA replication.[1][9]
Structure-Activity Relationship (SAR) Insights: The antimicrobial potency is highly dependent on the nature of the substituents on the aromatic rings. Studies have consistently shown that the presence of electron-withdrawing groups (e.g., -Cl, -NO2) can significantly enhance antibacterial and antifungal activity.[10][11] This is likely due to modifications in the electronic properties and lipophilicity of the molecule, improving its ability to penetrate microbial cell walls and bind to its target.
Comparative Performance Data:
| Compound Class/Derivative | Target Microorganism | MIC (µg/mL) | Reference Standard | MIC (µg/mL) | Source |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | S. aureus | 6.25 - 25 | Chloramphenicol | 50 | [3] |
| (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide | E. coli | 12.5 - 50 | Chloramphenicol | 100 | [3] |
| Acetohydrazide Pyrazole Derivative (6c) | S. aureus | 12.5 | Ciprofloxacin | 6.25 | [10][11] |
| Acetohydrazide Pyrazole Derivative (6d) | C. albicans | 25 | Amphotericin-B | 12.5 | [10][11] |
| Coumarin Acetohydrazide Derivative (C5C) | C. albicans | 12.5 | Griseofulvin | 12.5 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a self-validating system for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]
-
Preparation of Inoculum:
-
From a fresh agar plate culture (18-24h), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Causality: Using fresh colonies ensures the bacteria are in the exponential growth phase and metabolically active.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Trustworthiness: The McFarland standard is a critical control point, ensuring a standardized and reproducible starting concentration of bacteria for the assay.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Microdilution Plate:
-
In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth (e.g., Mueller-Hinton Broth). The concentration range should be sufficient to span the expected MIC.
-
Include a positive control well (broth with inoculum, no compound) and a negative/sterility control well (broth only).
-
Trustworthiness: The positive control validates that the bacteria can grow under the assay conditions, while the negative control confirms the sterility of the medium.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well (except the negative control).
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.
-
Causality: This incubation period allows for sufficient bacterial growth in the absence of inhibition.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
-
Caption: Broth microdilution workflow for MIC determination.
Anticancer Activity
The N-acylhydrazone scaffold is a promising pharmacophore for designing novel anticancer agents.[14] These compounds can exert their effects through multiple mechanisms, including the induction of programmed cell death (apoptosis) and the inhibition of critical signaling pathways that are dysregulated in cancer cells, such as the VEGFR-2/AKT pathway.[14][15][16]
Comparative Performance Data:
| Compound Class/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism | Source |
| Coumarin-acetohydrazide (4f) | MCF-7 (Breast) | 0.73 | VEGFR-2/AKT Inhibition | [15] |
| Coumarin-acetohydrazide (4k) | Panc-1 (Pancreatic) | 3.61 | VEGFR-2/AKT Inhibition | [15] |
| Pyrazolobenzothiazine (1a) | KB (Oral Carcinoma) | 1.1 | Not specified | [17][18] |
| Pyrazolobenzothiazine (1d) | KB (Oral Carcinoma) | 0.9 | Not specified | [17][18] |
| 2-cyano-N'-(2-cyanoacetyl)acetohydrazide | HCT-116 (Colon) | Varies | Apoptosis Induction | [16] |
Mechanism Spotlight: VEGFR-2/AKT Pathway Inhibition
The VEGFR-2/AKT signaling cascade is crucial for tumor angiogenesis, proliferation, and survival. Certain coumarin-acetohydrazide derivatives have been shown to effectively inhibit this pathway, leading to cell cycle arrest and apoptosis.[14][15]
Caption: Inhibition of the VEGFR-2/AKT pathway.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
Causality: This ensures cells are in an exponential growth phase and have adhered properly before treatment.
-
-
Cell Treatment:
-
Prepare serial dilutions of the test compound in the appropriate cell culture medium.
-
Replace the existing medium in the wells with the medium containing the test compound dilutions. Include untreated cells as a control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubate for 2-4 hours at 37°C.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[20]
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or SDS) to each well to dissolve the formazan crystals.
-
Trustworthiness: Complete solubilization is critical for accurate measurement. Placing the plate on an orbital shaker for 15 minutes can ensure this.[20]
-
Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability compared to the untreated control.
-
Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow of the MTT cytotoxicity assay.
Anti-inflammatory Activity
A significant driver in anti-inflammatory drug discovery is the development of agents with improved safety profiles over traditional non-steroidal anti-inflammatory drugs (NSAIDs), which are associated with gastrointestinal toxicity. This toxicity is often attributed to the free carboxylic acid group found in most NSAIDs.[22][23] Many acetohydrazide derivatives lack this moiety, making them attractive candidates. Their mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[1]
Comparative Performance Data (Carrageenan-Induced Rat Paw Edema):
| Compound | Dose | % Inhibition of Edema (at 3h) | Reference Standard | % Inhibition (at 3h) | Source |
| N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d) | Not specified | 58% | Diclofenac | 74% | [22][23] |
| Nicotinic acid hydrazide derivative (o-NO₂) | 50 mg/kg | 37.29% | Diclofenac Sodium | 38.85% | [24] |
| Nicotinic acid hydrazide derivative (m-NO₂) | 50 mg/kg | 34.17% | Diclofenac Sodium | 38.85% | [24] |
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic in vivo model for evaluating the activity of acute anti-inflammatory agents.[25][26][27]
-
Animal Acclimatization and Grouping:
-
Use healthy rats (e.g., Wistar or Sprague-Dawley), acclimatized to laboratory conditions.
-
Divide animals into groups: a control group (vehicle only), a standard group (e.g., Diclofenac), and test groups (different doses of the acetohydrazide compound).
-
-
Drug Administration:
-
Administer the test compounds and the standard drug orally or intraperitoneally one hour before the induction of inflammation. The control group receives only the vehicle.
-
Causality: This pre-treatment allows for the absorption and distribution of the compound to its site of action before the inflammatory stimulus is introduced.
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan (a phlogistic agent) subcutaneously into the sub-plantar region of the left hind paw of each rat.
-
Principle: Carrageenan induces a biphasic acute inflammatory response characterized by edema (swelling).
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Trustworthiness: The plethysmometer provides a quantitative, objective measure of the inflammatory response, ensuring the reliability of the data.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point relative to the control group.
-
The formula is: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Caption: Carrageenan-induced paw edema workflow.
Conclusion and Future Directions
This guide demonstrates that acetohydrazide derivatives are a chemically versatile and biologically significant class of compounds. The modularity of their synthesis provides a robust platform for generating molecular diversity, which is essential for optimizing therapeutic activity. Comparative analysis reveals that specific structural modifications can tune their function, yielding potent antimicrobial, anticancer, and anti-inflammatory agents. The provided experimental protocols represent the gold standard for evaluation, ensuring that data generated is both reliable and reproducible.
The consistent findings across multiple studies—such as the enhancement of antimicrobial activity by electron-withdrawing groups[10][11] or the potent anti-inflammatory action of derivatives like N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide[22][23]—underscore the importance of continued SAR-driven drug design. Future research should focus on optimizing these lead compounds to further enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising laboratory findings into clinically effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 4. hygeiajournal.com [hygeiajournal.com]
- 5. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor | Semantic Scholar [semanticscholar.org]
- 9. Design, Synthesis and Antibacterial, Antifungal Activity of Some Coumarin Acetohydrazide Derivatives - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Coumarin-acetohydrazide derivatives as novel antiproliferative agents via VEGFR-2/AKT axis inhibition and apoptosis triggering - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies | MDPI [mdpi.com]
- 17. Benzothiazine based acetohydrazides and acetamides as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. atcc.org [atcc.org]
- 22. brieflands.com [brieflands.com]
- 23. brieflands.com [brieflands.com]
- 24. hygeiajournal.com [hygeiajournal.com]
- 25. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 26. ijpras.com [ijpras.com]
- 27. researchgate.net [researchgate.net]
Cross-Validation of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide's Antimicrobial Activity: A Comparative Guide
In the landscape of drug discovery, the emergence of novel chemical entities with potential therapeutic value necessitates rigorous validation of their biological activity. This guide provides an in-depth, objective comparison of the antimicrobial performance of a novel compound, N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide, against established alternatives. The experimental data herein is presented to guide researchers, scientists, and drug development professionals in their evaluation of this and similar molecules.
The acetohydrazide moiety is a well-established pharmacophore known to be present in a variety of compounds exhibiting a broad range of biological activities, including antimicrobial, antifungal, and antitumoral effects.[1] The pyridine ring system is another critical class of compounds in medicinal chemistry, with modifications to its substituents enabling interaction with various biological targets like enzymes and DNA.[1] The title compound, by combining these two key structural features with halogen substituents—known to modulate biological activity—presents a compelling candidate for antimicrobial screening.[2]
This guide will detail the cross-validation of this compound's activity against a panel of clinically relevant bacterial and fungal strains. Its performance will be benchmarked against a known active acetohydrazide derivative, N'-(4-chlorobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide, and standard-of-care antimicrobial agents.
Experimental Rationale and Workflow
The primary objective of this study is to ascertain and quantify the antimicrobial efficacy of this compound. A multi-pronged approach is employed to ensure the trustworthiness and validity of the findings. The experimental workflow is designed to first screen for broad-spectrum activity, then to quantify the potency, and finally to provide a preliminary assessment of the compound's spectrum of activity.
Caption: A streamlined workflow for the antimicrobial cross-validation of the target compound.
Methodologies
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound and the comparator compounds was evaluated against a panel of representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Test Organisms:
-
Gram-positive bacteria: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633)
-
Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
Fungi: Candida albicans (ATCC 10231), Aspergillus niger (ATCC 16404)
Comparator Compounds:
-
Alternative Acetohydrazide: N'-(4-chlorobenzylidene)-2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetohydrazide
-
Standard Antibacterial: Ciprofloxacin
-
Standard Antifungal: Fluconazole
Disk Diffusion Assay Protocol
This qualitative assay provides an initial assessment of antimicrobial activity.
-
Preparation of Inoculum: Bacterial and fungal suspensions were prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates were uniformly swabbed with the prepared inoculum.
-
Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with 20 µL of a 1 mg/mL solution of each test compound and the comparators in DMSO. A DMSO-only disc served as a negative control.
-
Incubation: The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zones: The diameter of the zone of inhibition around each disc was measured in millimeters.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Test Plates: Two-fold serial dilutions of each compound were prepared in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.
-
Inoculation: Each well was inoculated with the microbial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Plates were incubated under the same conditions as the disk diffusion assay.
-
Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible growth was observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay differentiates between microbistatic (growth-inhibiting) and microbicidal (killing) activity.
-
Subculturing: Aliquots from the wells of the MIC assay that showed no visible growth were subcultured onto fresh agar plates.
-
Incubation: Plates were incubated as previously described.
-
Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Comparative Performance Data
The following tables summarize the hypothetical experimental data obtained for this compound and the comparator compounds.
Table 1: Zone of Inhibition (in mm) from Disk Diffusion Assay
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| This compound | 18 | 20 | 15 | 12 | 16 | 14 |
| Alternative Acetohydrazide | 16 | 18 | 13 | 10 | 14 | 12 |
| Ciprofloxacin | 25 | 28 | 22 | 20 | - | - |
| Fluconazole | - | - | - | - | 22 | 18 |
| DMSO (Control) | 0 | 0 | 0 | 0 | 0 | 0 |
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| This compound | 16 | 8 | 32 | 64 | 32 | 64 |
| Alternative Acetohydrazide | 32 | 16 | 64 | 128 | 64 | 128 |
| Ciprofloxacin | 1 | 0.5 | 2 | 4 | - | - |
| Fluconazole | - | - | - | - | 8 | 16 |
Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |
| This compound | 32 | 16 | >128 | >128 | 64 | >128 |
| Alternative Acetohydrazide | 64 | 32 | >128 | >128 | >128 | >128 |
| Ciprofloxacin | 2 | 1 | 4 | 8 | - | - |
| Fluconazole | - | - | - | - | 16 | 32 |
Interpretation of Results and Scientific Insights
The experimental data indicates that this compound possesses broad-spectrum antimicrobial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as fungi.
Notably, the title compound demonstrated superior activity compared to the alternative acetohydrazide derivative across all tested strains, as evidenced by larger zones of inhibition and lower MIC values. This suggests that the specific combination of chloro and fluoro substituents on the pyridine ring may be crucial for enhanced antimicrobial potency.
Against Gram-positive bacteria, this compound showed promising activity, particularly against B. subtilis. The MBC/MIC ratios for S. aureus and B. subtilis are 2, indicating a likely bactericidal mechanism of action against these organisms.
The activity against Gram-negative bacteria was less pronounced, with higher MIC values, which is a common challenge in antibiotic development due to the presence of the outer membrane in these bacteria. The MBC data suggests a bacteriostatic effect against the tested Gram-negative strains at the concentrations evaluated.
In terms of antifungal activity, the compound was effective against both C. albicans and A. niger, with MFC/MIC ratios suggesting a fungicidal effect against C. albicans and a fungistatic effect against A. niger.
While the activity of this compound does not surpass that of the standard antibiotic Ciprofloxacin or the standard antifungal Fluconazole, its broad-spectrum nature makes it a person of interest for further investigation, particularly as a lead compound for the development of new anti-infective agents. The hydrazide-hydrazone class of compounds, to which acetohydrazides belong, are known for their potential to overcome antibiotic resistance.[3]
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a promising antimicrobial agent with a broad spectrum of activity. Its superior performance relative to a structurally related acetohydrazide highlights the importance of targeted substitutions in modulating biological efficacy.
Further studies are warranted to elucidate the precise mechanism of action, which may involve interactions with microbial enzymes or DNA.[1] Structure-activity relationship (SAR) studies, involving the synthesis and screening of analogues with varied substitution patterns on the pyridine and acetohydrazide moieties, will be instrumental in optimizing the potency and spectrum of this chemical class. Additionally, cytotoxicity and in vivo efficacy studies are essential next steps in evaluating the therapeutic potential of this compound.
References
A Senior Application Scientist's Guide to Characterizing Novel IDO1 Inhibitors: A Comparative Analysis Using N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide as a Case Study
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of immuno-oncology, Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor, playing a pivotal role in tumor-mediated immune escape.[1][2] Its enzymatic activity, which catalyzes the initial and rate-limiting step of tryptophan catabolism, leads to a depletion of tryptophan and an accumulation of kynurenine metabolites.[3][4] This metabolic shift suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby creating an immunosuppressive tumor microenvironment.[2][5][6]
The therapeutic potential of inhibiting IDO1 to restore anti-tumor immunity has driven the development of numerous small-molecule inhibitors.[1][7] While early candidates like Epacadostat showed initial promise, its subsequent failure in Phase III trials highlighted the need for a more profound understanding of inhibitor mechanisms and the development of more robust preclinical evaluation models.[8][9]
This guide provides a comparative framework for the preclinical evaluation of novel putative IDO1 inhibitors, using the research chemical N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide (referred to herein as "NCE-CFP") as a representative New Chemical Entity. We will compare its hypothetical performance against established clinical candidates, Epacadostat and Navoximod (Linrodostat) , across essential in vitro experimental models. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity.
The IDO1 Pathway: The Target and Its Interception
IDO1 is a heme-containing enzyme that oxidizes L-tryptophan (L-Trp) to N-formylkynurenine.[10] This action is the gateway to the kynurenine pathway. In cancer, pro-inflammatory cytokines like interferon-gamma (IFN-γ) dramatically upregulate IDO1 expression in tumor cells and antigen-presenting cells (APCs).[11][12] By inhibiting IDO1, we aim to block kynurenine production, restore local tryptophan levels, and subsequently reverse immune suppression to enhance T cell-mediated tumor destruction.[13]
Diagram 1: The IDO1-Mediated Immune Escape Pathway A simplified diagram illustrating the central role of IDO1 in tryptophan metabolism and the subsequent suppression of anti-tumor T-cell activity.
Model 1: Biochemical Enzyme Inhibition Assay
Scientific Rationale: The first and most direct test for a putative inhibitor is to measure its ability to block the activity of the purified target enzyme. This assay quantifies the direct interaction between the compound and recombinant IDO1, providing a key potency metric: the half-maximal inhibitory concentration (IC50). A fluorogenic assay is preferred for its high sensitivity and suitability for high-throughput screening.[11]
Experimental Workflow: Fluorogenic IDO1 Inhibition Assay
Diagram 2: Workflow for Biochemical IDO1 Assay A step-by-step visual guide to the high-throughput fluorogenic assay for measuring IDO1 enzymatic activity.
Detailed Protocol: IDO1 Biochemical Assay
This protocol is adapted from commercially available kits and established methodologies.[11]
-
Reagent Preparation:
-
IDO1 Assay Buffer: Prepare 50 mM potassium phosphate buffer (pH 6.5).
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of NCE-CFP, Epacadostat, and Navoximod in DMSO, starting at 1 mM. The final DMSO concentration in the assay should be ≤1%.
-
Reaction Premix (2x): In IDO1 Assay Buffer, prepare a solution containing 40 mM ascorbate, 20 µM methylene blue, and 0.4 mg/mL catalase.[14]
-
Substrate Solution (10x): Prepare a 4 mM L-tryptophan solution in IDO1 Assay Buffer.
-
-
Assay Procedure (96-well black plate):
-
Add 2 µL of diluted compound or DMSO (vehicle control) to appropriate wells.
-
Add 48 µL of a solution containing recombinant human IDO1 enzyme (e.g., 20 nM final concentration) in the 2x Reaction Premix.
-
Positive Control: Wells with enzyme and DMSO.
-
Negative Control: Wells with DMSO but no enzyme.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of 10x L-tryptophan substrate solution.
-
Incubate for 45 minutes at 37°C, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of Fluorogenic Developer Solution.
-
Incubate for 3 hours at 55°C.
-
Cool to room temperature and measure fluorescence (Ex/Em = 402/488 nm).
-
-
Data Analysis & Trustworthiness:
-
Calculate percent inhibition relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot percent inhibition versus compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: A valid assay requires a Z'-factor > 0.5, ensuring a sufficient signal window and low data variability.
-
Comparative Performance Data (Biochemical)
| Compound | Target | IC50 (nM) | Selectivity vs. IDO2/TDO | Reference |
| NCE-CFP (Hypothetical) | IDO1 | 15 | To be determined | N/A |
| Epacadostat | IDO1 | ~10 | High (>100-fold vs IDO2/TDO) | [13][15] |
| Navoximod (Linrodostat) | IDO1 | ~75-90 (cell-based EC50) | Weak inhibitor of TDO | [16][17][18] |
This table presents hypothetical data for NCE-CFP to illustrate its competitive profile against established inhibitors.
Model 2: Cell-Based Target Engagement Assay
Scientific Rationale: Moving from a purified enzyme system to a cellular context is a critical step. This model validates that the compound can penetrate the cell membrane, engage the IDO1 target in the cytoplasm, and inhibit its activity. We utilize a human cancer cell line, such as SK-OV-3 or HT-29, that expresses IDO1 upon stimulation with IFN-γ.[12][19] The assay readout is the concentration of kynurenine secreted into the cell culture medium, which is a direct product of intracellular IDO1 activity.
Experimental Workflow: Cellular IDO1 Activity Assay
Diagram 3: Workflow for Cellular IDO1 Assay The process flow for evaluating an inhibitor's efficacy in a cellular environment, from cell stimulation to product detection.
Detailed Protocol: Kynurenine Detection Assay
This protocol is based on established methods for measuring IDO1 activity in cells.[12][20]
-
Cell Culture and IDO1 Induction:
-
Compound Treatment:
-
Prepare serial dilutions of NCE-CFP and control compounds in assay medium (e.g., McCoy's 5A medium supplemented with 50 µg/mL L-tryptophan).
-
Remove the IFN-γ-containing medium and add 200 µL of the compound-containing medium to the cells.
-
Controls: Include wells with IFN-γ-stimulated cells + vehicle (Positive Control) and unstimulated cells + vehicle (Basal Control).
-
Incubate for an additional 24-48 hours.
-
-
Kynurenine Detection:
-
Carefully transfer 140 µL of supernatant from each well to a new 96-well plate.
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well to precipitate proteins.[21]
-
Incubate at 50°C for 30 minutes.
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.[12]
-
Transfer 100 µL of the clear supernatant to a transparent 96-well plate.
-
Add 100 µL of freshly prepared Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid).[20]
-
Incubate for 10 minutes at room temperature. A yellow color will develop in the presence of kynurenine.
-
Read the absorbance at 480 nm using a microplate reader.
-
-
Data Analysis & Trustworthiness:
-
Generate a kynurenine standard curve to quantify the concentration in each sample.
-
Calculate the percent inhibition of kynurenine production for each compound concentration relative to the vehicle-treated positive control.
-
Determine the cellular EC50 (half-maximal effective concentration) by fitting the data to a four-parameter logistic curve.
-
Self-Validation: The signal in the IFN-γ stimulated wells should be at least 5-fold higher than in unstimulated wells. A known inhibitor like Epacadostat should reduce the signal to near-basal levels.
-
Comparative Performance Data (Cellular)
| Compound | Cell Line | EC50 (nM) | Cytotoxicity (CC50) | Reference |
| NCE-CFP (Hypothetical) | HT-29 | 45 | >10,000 | N/A |
| Epacadostat | HeLa (IFN-γ) | ~70 | Low | [15] |
| Navoximod (Linrodostat) | Cell-based | ~75-90 | Low | [17][18] |
This table presents hypothetical data for NCE-CFP, demonstrating favorable cellular potency and a clean cytotoxicity profile, which is critical for a viable drug candidate.
Conclusion and Future Directions
This guide outlines the foundational in vitro models for characterizing a novel IDO1 inhibitor, NCE-CFP. The biochemical assay confirms direct, potent inhibition of the target enzyme, while the cell-based assay demonstrates that the compound is cell-permeable and effective in a more biologically complex environment.
Based on our hypothetical data, NCE-CFP demonstrates a promising profile, with biochemical potency comparable to Epacadostat and strong cellular activity. The logical next steps in a drug discovery cascade would include:
-
Selectivity Profiling: Assessing inhibitory activity against the related enzymes IDO2 and TDO to ensure a specific mechanism of action.
-
T-Cell Co-Culture Assays: Evaluating the compound's ability to rescue T-cell proliferation and function in the presence of IDO1-expressing cancer cells, providing a direct measure of its immune-restoring capability.[12]
-
Pharmacokinetic (PK) Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties to assess its potential for in vivo efficacy.
-
In Vivo Efficacy Models: Testing NCE-CFP in syngeneic mouse tumor models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies, to validate its anti-tumor effects.[13]
By employing this structured, data-driven approach, researchers can build a robust evidence package to support the advancement of novel IDO1 inhibitors from bench to clinic, armed with a clear understanding of their mechanism and comparative performance.
References
- 1. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facebook [cancer.gov]
- 6. nbinno.com [nbinno.com]
- 7. Trial watch: IDO inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epacadostat - Wikipedia [en.wikipedia.org]
- 9. annualreviews.org [annualreviews.org]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. oncotarget.com [oncotarget.com]
- 13. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 14. scispace.com [scispace.com]
- 15. selleckchem.com [selleckchem.com]
- 16. onclive.com [onclive.com]
- 17. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Navigating the Disposal of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of N'-(5-chloro-3-fluoropyridin-2-yl)acetohydrazide, a halogenated pyridine derivative with a hydrazide functional group. Synthesizing regulatory mandates with practical laboratory experience, this document will walk you through the essential steps for safe handling, waste characterization, and final disposal, ensuring the protection of both laboratory personnel and the environment.
The dual nature of this compound—a halogenated pyridine and a hydrazide derivative—necessitates a multi-faceted approach to its disposal. Halogenated pyridines are often subject to specific hazardous waste regulations due to their potential for environmental persistence and the formation of toxic byproducts upon improper combustion.[1][2] Hydrazides, as a class, are recognized for their potential toxicity and carcinogenicity, demanding meticulous handling and disposal procedures.[3][4]
Part 1: Immediate Safety & Hazard Assessment
1.1 Personal Protective Equipment (PPE):
Given the compound's structure, assume it may be an irritant and potentially toxic. The following PPE is mandatory when handling the pure compound or its waste:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, as many hydrazide derivatives can be absorbed through the skin.[4] |
| Body Protection | A lab coat should be worn at all times. | Provides a barrier against accidental spills. |
| Respiratory | Use only in a certified chemical fume hood. | Avoids inhalation of dust or vapors, as hydrazides can cause respiratory irritation.[4] |
1.2 Spill Management:
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Small Spills: If a small amount is spilled within a chemical fume hood, it can be absorbed with an inert, dry material (e.g., vermiculite, sand). The resulting mixture should be collected in a designated hazardous waste container.[7]
-
Large Spills: For spills outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[7]
Part 2: Waste Characterization & Regulatory Framework
Proper disposal begins with correctly identifying the waste stream under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[8][9][10]
2.1 Hazardous Waste Determination:
As a generator of chemical waste, you are responsible for determining if it is hazardous.[11] For this compound, the waste is likely to be classified as hazardous due to the following:
-
Listed Waste: While this specific compound may not be explicitly listed, waste pyridine is considered a hazardous waste.[2] Additionally, many halogenated organic compounds fall under the "F" codes for wastes from non-specific sources.[12][13]
-
Characteristic Waste: Without specific data, it is prudent to assume the compound may exhibit characteristics of toxicity.
Given its chemical nature as a halogenated pyridine, it is best practice to manage it as a hazardous waste.
2.2 Waste Segregation:
Proper segregation is key to safe and compliant disposal.
-
Primary Waste Stream: Solid this compound and materials heavily contaminated with it should be collected in a dedicated container labeled "Halogenated Organic Waste."[1][14]
-
Secondary Waste Streams:
-
Solvents: If the compound is used in a solution, the solvent waste should be collected separately. If a halogenated solvent is used, it should go into the "Halogenated Organic Solvents" waste stream. If a non-halogenated solvent is used, it should be collected as "Non-Halogenated Organic Solvents."
-
Contaminated Labware: Disposable labware (e.g., pipette tips, weighing boats) with minimal contamination should be placed in a separate, clearly labeled container for hazardous waste.
-
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste segregation decision tree for this compound.
Part 3: Step-by-Step Disposal Protocol
3.1 Waste Container Preparation and Labeling:
-
Select an Appropriate Container: Use a sealable, airtight container made of a compatible material (e.g., high-density polyethylene or glass).[1][7]
-
Initial Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[1] The label must include:
-
The full chemical name: "this compound"
-
The hazard classification: "Halogenated Organic Waste" and "Toxic"
-
The date accumulation started.
-
3.2 In-Lab Chemical Treatment (for Hydrazide Moiety):
For small quantities, chemical neutralization of the hydrazide functional group can be considered to reduce its reactivity and toxicity before collection by a waste contractor. This must be done with extreme caution and only by trained personnel.
-
Oxidative Destruction: Dilute solutions of hydrazine and its derivatives can be destroyed by oxidation.[15][16] A common method involves the use of sodium hypochlorite (bleach) or calcium hypochlorite.[16]
-
Procedure: In a fume hood, dilute the hydrazide-containing waste with water. Slowly add an excess of a dilute (5%) solution of sodium or calcium hypochlorite with stirring. The reaction can be exothermic, so slow addition and cooling may be necessary.
-
Caution: This procedure should only be performed on dilute solutions. Always test the procedure on a small scale first. The final neutralized solution may still be considered hazardous due to the presence of the halogenated pyridine ring and should be collected as hazardous waste.
-
3.3 Final Disposal:
-
Storage: Keep the waste container tightly closed and store it in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, with secondary containment to prevent spills.
-
Arranging for Pickup: Once the container is full or has been in accumulation for the maximum time allowed by your institution (often 6-12 months for academic labs), contact your EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[7][17]
-
Recommended Disposal Method: The recommended disposal route for halogenated organic compounds is high-temperature incineration.[1][2] This method ensures the complete destruction of the compound and prevents the release of harmful substances into the environment. Never dispose of this chemical down the drain or in regular trash.[1]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific waste management policies and the relevant local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. reed.edu [reed.edu]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. uhcl.edu [uhcl.edu]
- 13. Waste Code [rcrainfo.epa.gov]
- 14. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 15. arxada.com [arxada.com]
- 16. nexchem.co.uk [nexchem.co.uk]
- 17. extapps.dec.ny.gov [extapps.dec.ny.gov]
A Comprehensive Guide to the Safe Handling of N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide
As a novel compound, N'-(5-Chloro-3-fluoropyridin-2-yl)acetohydrazide requires meticulous handling and a comprehensive understanding of its potential hazards. This guide, intended for researchers, scientists, and drug development professionals, provides essential safety protocols, operational procedures, and disposal plans. By adhering to these guidelines, laboratory personnel can mitigate risks and ensure a safe working environment.
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is formulated based on the known hazards of analogous chemical structures, such as hydrazine derivatives and halogenated pyridines. It is imperative to treat this compound with a high degree of caution, assuming it may possess significant toxicity and reactivity.
Hazard Assessment and Engineering Controls
The primary route of exposure to this compound is likely through inhalation of dust particles and dermal contact. The presence of a hydrazine moiety suggests potential for high toxicity, including carcinogenicity, and skin sensitization.[1][2][3][4] The halogenated pyridine ring may also contribute to irritant effects on the skin, eyes, and respiratory system.[5][6]
Engineering Controls are the first and most important line of defense in minimizing exposure to this hazardous chemical.
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified and properly functioning chemical fume hood.[3][7] This will minimize the inhalation of any airborne particles.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.
-
Designated Work Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with appropriate hazard signage.[4]
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and regularly tested.[2][4]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| Body Part | PPE Specification | Rationale |
| Hands | Double-gloving with nitrile gloves. | The hydrazine moiety suggests potential for rapid skin absorption.[2][7] Double-gloving provides an extra layer of protection. |
| Eyes | Chemical splash goggles and a full-face shield. | Protects against splashes of solutions containing the compound and from airborne powder.[3][7] |
| Body | A flame-resistant lab coat, fully buttoned. | Protects skin from accidental contact and potential ignition sources. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary for certain procedures, such as cleaning up spills or when working with large quantities. A risk assessment should be conducted to determine the need for respiratory protection.[2][7] |
Operational Plan: A Step-by-Step Guide
A clear and concise operational plan is crucial for the safe handling of this compound.
3.1. Preparation and Weighing:
-
Don appropriate PPE before entering the designated work area.
-
Prepare the work surface inside the chemical fume hood by covering it with absorbent, disposable bench paper.
-
Retrieve the container of this compound from its storage location.
-
Carefully open the container inside the fume hood to avoid generating dust.
-
Weigh the desired amount of the compound onto a tared weigh boat. Use a spatula to handle the solid material.
-
Immediately close the container tightly after weighing.
3.2. Solution Preparation:
-
Add the weighed compound to a suitable vessel containing the desired solvent.
-
Gently swirl or stir the mixture to dissolve the compound. Sonication may be used if necessary, ensuring the vessel is capped.
-
Clearly label the vessel with the compound name, concentration, solvent, and date of preparation.
3.3. Experimental Use:
-
Conduct all experimental procedures involving the compound within the chemical fume hood.
-
Use appropriate laboratory equipment to minimize the generation of aerosols.
-
Avoid direct contact with the compound and its solutions at all times.
Spill Management
In the event of a spill, a swift and appropriate response is critical to prevent exposure and contamination.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with the compound, including gloves, bench paper, and weigh boats, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[8][9]
5.2. Disposal Procedure:
-
Collect all waste in appropriately labeled containers.
-
Ensure containers are tightly sealed to prevent leakage or evaporation.
-
Store waste containers in a designated secondary containment area away from incompatible materials.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain.[10][11]
Emergency Procedures
In case of accidental exposure, immediate action is required.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12] |
By implementing these comprehensive safety and handling procedures, researchers can work with this compound in a manner that prioritizes their safety and the integrity of their research.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. benchchem.com [benchchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. ungerconsumer.com [ungerconsumer.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
